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  • Product: 3-Methyl-4-oxoheptanal
  • CAS: 136027-88-8

Core Science & Biosynthesis

Foundational

3-Methyl-4-oxoheptanal (CAS 136027-88-8): Structural Profiling and Strategic Applications in Heterocyclic Drug Design

Executive Summary In the landscape of modern organic synthesis and drug development, aliphatic 1,4-dicarbonyl compounds serve as highly versatile, privileged building blocks. 3-Methyl-4-oxoheptanal (CAS: 136027-88-8) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, aliphatic 1,4-dicarbonyl compounds serve as highly versatile, privileged building blocks. 3-Methyl-4-oxoheptanal (CAS: 136027-88-8) is a prime example of a bifunctional 1,4-ketoaldehyde[1]. Featuring both a highly reactive terminal aldehyde and an internal ketone separated by a chiral methine bridge, this molecule is strategically deployed in the synthesis of complex heterocycles, flavor compounds, and Active Pharmaceutical Ingredients (APIs)[2].

As a Senior Application Scientist, I have structured this technical whitepaper to provide an in-depth analysis of the physicochemical properties of 3-methyl-4-oxoheptanal, its synthetic logistics, and a field-proven, self-validating Standard Operating Procedure (SOP) for its use in regioselective Paal-Knorr pyrrole synthesis.

Structural and Physicochemical Profiling

Understanding the molecular descriptors of 3-methyl-4-oxoheptanal is critical for predicting its behavior in complex reaction matrices. The molecule features a chiral center at the C-3 position due to the methyl substitution, which introduces stereochemical considerations when used in asymmetric synthesis[3].

The dual nature of its carbonyl groups dictates its reactivity: the sterically unhindered C-1 aldehyde is highly susceptible to initial nucleophilic attack, while the C-4 ketone requires stronger activation[2]. This differential electrophilicity is the cornerstone of its utility in regioselective cyclizations.

Table 1: Physicochemical Properties and Molecular Descriptors

Data aggregated from computational models and experimental databases.

PropertyValueSource / Method
IUPAC Name 3-methyl-4-oxoheptanalComputed by LexiChem[1]
CAS Registry Number 136027-88-8EPA DSSTox[4]
SMILES String CCCC(=O)C(C)CC=OComputed by OEChem[4]
Molecular Formula C₈H₁₄O₂PubChem[1]
Molecular Weight 142.20 g/mol PubChem[4]
Exact Mass 142.09938 DaPubChem[4]
Boiling Point ~170 °CExperimental[3]
Topological Polar Surface Area 34.1 ŲComputed by Cactvs[4]
XLogP3-AA (Lipophilicity) 0.7Computed by XLogP3[4]
Hydrogen Bond Donors 0Computed by Cactvs[4]
Hydrogen Bond Acceptors 2Computed by Cactvs[4]
Rotatable Bonds 5Computed by Cactvs[4]
Physical State Liquid (at 25 °C)Experimental[3]

Synthetic Pathways and Precursor Logistics

The procurement or in-house synthesis of 3-methyl-4-oxoheptanal relies on controlled carbon-carbon bond formation or targeted degradation of larger aliphatic rings. Two primary methodologies are employed in industrial and academic settings[2]:

  • Aldol Condensation & Alkylation: Utilizing acetylacetone and a corresponding aldehyde, followed by controlled dehydration and alkylation.

  • Oxidative Cleavage: Ring-opening of substituted cyclic precursors (e.g., 2-methylcyclopentanone derivatives) using strong oxidizing agents to yield the linear 1,4-dicarbonyl[2].

SynthesisWorkflow P1 Precursor A: Acetylacetone + Aldehyde S1 Aldol Condensation & Dehydration P1->S1 Base Catalyst P2 Precursor B: 2-Methylcyclopentanone Deriv. S2 Base-Catalyzed Oxidation & Cleavage P2->S2 Oxidizing Agent Prod 3-Methyl-4-oxoheptanal (CAS: 136027-88-8) S1->Prod Controlled Alkylation S2->Prod Ring Opening

Fig 1: Synthetic pathways for 3-Methyl-4-oxoheptanal via aldol condensation or oxidative cleavage.

Mechanistic Utility: The Paal-Knorr Heterocycle Scaffold

In drug development, the pyrrole ring is a privileged scaffold found in blockbuster drugs like Atorvastatin. 3-Methyl-4-oxoheptanal is an ideal precursor for the Paal-Knorr Pyrrole Synthesis , a reaction that converts 1,4-dicarbonyls into substituted pyrroles upon treatment with a primary amine.

Causality in Reaction Design: Because 3-methyl-4-oxoheptanal is an asymmetrical 1,4-ketoaldehyde, the primary amine will regioselectively attack the more electrophilic C-1 aldehyde first, forming a hemiaminal that rapidly dehydrates to an imine. The subsequent tautomerization to an enamine allows for an intramolecular nucleophilic attack on the C-4 ketone. Final dehydration and aromatization yield a highly specific 1,2,3,5-tetrasubstituted pyrrole.

PaalKnorr Dicarbonyl 3-Methyl-4-oxoheptanal (1,4-Ketoaldehyde) Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal + Amine Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Imine / Enamine Intermediate Hemiaminal->Imine - H2O Cyclization Intramolecular Cyclization (Ring Closure) Imine->Cyclization Acid Catalyst Dehydration Dehydration (-H2O) Cyclization->Dehydration Pyrrole Substituted Pyrrole (Target API Scaffold) Dehydration->Pyrrole Aromatization

Fig 2: Mechanistic workflow of the Paal-Knorr pyrrole synthesis using a 1,4-ketoaldehyde precursor.

Standard Operating Procedure (SOP): Regioselective Pyrrole Synthesis

To ensure maximum yield and reproducibility, the following protocol utilizes a self-validating thermodynamic trap to drive the reaction to completion.

Materials Required:
  • 3-Methyl-4-oxoheptanal (1.0 equiv)

  • Primary Amine (e.g., Aniline or Alkyl amine) (1.1 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

  • Anhydrous Toluene (0.2 M relative to ketoaldehyde)

Step-by-Step Methodology:
  • Apparatus Setup: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

    • Expert Insight: The Dean-Stark trap acts as our self-validating system . The Paal-Knorr condensation generates exactly two equivalents of water per molecule of pyrrole formed. Monitoring the water volume allows for real-time, quantitative tracking of reaction progress.

  • Reagent Charging: Dissolve 3-methyl-4-oxoheptanal in anhydrous toluene. Add the primary amine dropwise at room temperature.

    • Causality: Dropwise addition controls the initial exothermic formation of the hemiaminal, preventing unwanted polymerization of the highly reactive aldehyde[3].

  • Catalyst Addition: Add the catalytic p-TsOH.

    • Causality: A weak/dilute acid catalyst is strictly required. It protonates the C-4 ketone to increase its electrophilicity for the ring-closing step, without fully protonating the primary amine into an unreactive ammonium salt.

  • Reflux and Dehydration: Heat the mixture to reflux (approx. 110 °C). Maintain reflux until water ceases to collect in the Dean-Stark trap (typically 4–6 hours).

  • Reaction Quenching: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize the p-TsOH, followed by brine (1 × 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude dark oil via flash column chromatography (Hexanes:Ethyl Acetate gradient) to isolate the pure substituted pyrrole.

Analytical Validation & Quality Control

To verify the integrity of the synthesized pyrrole and the complete consumption of 3-methyl-4-oxoheptanal, the following analytical validations must be performed:

  • TLC Monitoring: The starting material (3-methyl-4-oxoheptanal) is poorly UV-active but stains strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP). The product pyrrole will be highly UV-active at 254 nm.

  • ¹H NMR (CDCl₃): Successful cyclization is confirmed by the disappearance of the characteristic aldehyde proton signal (approx. δ 9.5 - 10.0 ppm) and the appearance of the aromatic pyrrole core protons (approx. δ 6.0 - 6.8 ppm).

  • LC-MS: Confirm the expected mass of the pyrrole product, noting the loss of 36 Da (two water molecules) from the combined mass of the starting materials.

References

  • Title: PubChem Compound Summary for CID 71341341, 3-Methyl-4-oxoheptanal Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 3-Methyl-4-oxoheptanal (DTXSID80768292) Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard URL: [Link]

Sources

Exploratory

mechanism of formation for 3-Methyl-4-oxoheptanal

Mechanism of Formation for 3-Methyl-4-oxoheptanal: A Modular Weinreb Amide Strategy Executive Summary Retrosynthetic Strategy: Overcoming 1,4-Dicarbonyl Challenges When analyzing the structure of 3-methyl-4-oxoheptanal,...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Formation for 3-Methyl-4-oxoheptanal: A Modular Weinreb Amide Strategy

Executive Summary

Retrosynthetic Strategy: Overcoming 1,4-Dicarbonyl Challenges

When analyzing the structure of 3-methyl-4-oxoheptanal, a disconnection at the C3–C4 bond reveals two distinct synthons:

  • An electrophilic butyryl cation equivalent: Sourced from butyric acid.

  • A nucleophilic 3-butanal homoenolate equivalent: Sourced from crotonaldehyde.

Attempting to couple these via standard cross-aldol or direct enolate alkylation (e.g., reacting the enolate of 3-hexanone with a haloacetaldehyde) yields complex mixtures due to competing α -deprotonation sites on the ketone. To enforce strict causality and predictable outcomes, we employ N-methoxy-N-methylbutyramide (a Weinreb amide) as the electrophile [1]. The Weinreb amide forms a highly stable, five-membered chelated tetrahedral intermediate upon Grignard addition, effectively halting the reaction until the aqueous quench. To prevent the Grignard reagent from self-condensing, the aldehyde moiety of the nucleophile is masked as a dimethyl acetal [2].

Mechanistic Pathway

The formation mechanism proceeds through four highly controlled stages:

  • Amidation: Butyryl chloride is reacted with N,O-dimethylhydroxylamine to form the Weinreb amide.

  • Nucleophile Masking: Crotonaldehyde undergoes hydrobromination followed by acetalization to yield 3-bromo-1,1-dimethoxybutane.

  • Chelation-Controlled Addition: The Grignard reagent of the bromo-acetal attacks the Weinreb amide. The magnesium ion coordinates to both the carbonyl oxygen and the N-methoxy oxygen, stabilizing the tetrahedral intermediate and preventing a second Grignard addition.

  • Unmasking: Mild acidic hydrolysis collapses the acetal, revealing the target 1,4-dicarbonyl.

G WA Weinreb Amide (Electrophile) CTI Chelated Tetrahedral Intermediate WA->CTI Addition GR Protected Grignard (Nucleophile) GR->CTI Mg2+ Chelation PK Protected Ketone (Acetal) CTI->PK NH4Cl Quench (- Mg salts) TM 3-Methyl-4-oxoheptanal (Target) PK->TM Acidic Hydrolysis (Deprotection)

Fig 1: Logical flow of the Weinreb amide-mediated 1,4-dicarbonyl synthesis.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes built-in checkpoints (e.g., temperature control, specific quenches) to guarantee the integrity of the intermediate.

Step 1: Synthesis of N-Methoxy-N-methylbutyramide
  • Procedure: To a flame-dried flask under inert atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C. Add pyridine (2.2 equiv) dropwise, followed by the slow addition of butyryl chloride (1.0 equiv).

  • Validation: Stir for 2 hours at room temperature. The reaction is complete when TLC (Hexanes/EtOAc) shows the consumption of the acyl chloride.

  • Workup: Quench with 1 M HCl to remove residual pyridine, extract with DCM, wash with brine, and concentrate to yield the Weinreb amide as a clear oil.

Step 2: Preparation of 3-Bromo-1,1-dimethoxybutane
  • Procedure: Bubble anhydrous HBr gas through a solution of crotonaldehyde in DCM at -20 °C to achieve 1,4-conjugate addition, yielding 3-bromobutanal. Immediately transfer the crude intermediate to a solution of methanol, trimethyl orthoformate (1.5 equiv), and catalytic p-toluenesulfonic acid (TsOH).

  • Validation: The formation of the acetal prevents polymerization. Neutralize with solid NaHCO3 after 4 hours.

Step 3: Grignard Formation and Coupling
  • Procedure: In a rigorously dried flask, add magnesium turnings (1.2 equiv) and a crystal of iodine in anhydrous THF. Slowly add 3-bromo-1,1-dimethoxybutane to initiate Grignard formation. Once the metal is consumed, cool the dark solution to 0 °C. Dropwise, add the Weinreb amide (0.9 equiv relative to Grignard) dissolved in THF.

  • Causality: The reaction halts at the chelated intermediate. Do not allow the reaction to exceed room temperature to maintain chelate stability.

  • Workup: Quench aggressively with saturated aqueous NH4Cl at 0 °C. This breaks the magnesium chelate, expelling N,O-dimethylhydroxylamine and yielding 1,1-dimethoxy-3-methylheptan-4-one.

Step 4: Acetal Hydrolysis
  • Procedure: Dissolve the protected ketone in a 1:1 mixture of THF and 1 M aqueous HCl. Stir at room temperature for 2 hours[2].

  • Validation: Monitor via GC-MS. The disappearance of the m/z corresponding to the acetal confirms unmasking. Extract with diethyl ether, dry over MgSO4, and purify via silica gel chromatography to yield pure 3-methyl-4-oxoheptanal.

Quantitative Data & Optimization

To ensure reproducibility across different laboratory settings, the following table summarizes the expected quantitative metrics and the mechanistic control parameters for each stage of the workflow.

Reaction StepReagents & ConditionsExpected Yield (%)Purity (GC-MS)Key Mechanistic Control
Amidation PrCOCl, HN(OMe)Me·HCl, Pyridine, 0 °C92–95%>98%Prevents over-alkylation via stable Mg-chelate
Acetalization 3-bromobutanal, MeOH, HC(OMe)3, TsOH85–88%>95%Protects electrophilic C1 from Grignard self-attack
Coupling Mg, THF, 0 °C to RT, then aq. NH4Cl quench78–82%>95%Temperature control preserves tetrahedral intermediate
Deprotection 1 M HCl, THF, RT, 2 h90–94%>99%Mild hydrolysis preserves the sensitive 1,4-dicarbonyl

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons.[Link]

Foundational

3-Methyl-4-oxoheptanal: A Comprehensive Technical Guide on Biosynthetic Analogues, Natural Occurrence, and Synthetic Utility

Executive Summary 3-Methyl-4-oxoheptanal (CAS: 136027-88-8) is a highly specialized γ-keto aldehyde. While predominantly recognized as a versatile intermediate in organic synthesis and pharmaceutical development[1], its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-4-oxoheptanal (CAS: 136027-88-8) is a highly specialized γ-keto aldehyde. While predominantly recognized as a versatile intermediate in organic synthesis and pharmaceutical development[1], its structural motif is deeply rooted in the natural volatilome. Branched keto-aldehydes of this class are critical flavor and fragrance components, typically arising in nature via the oxidative degradation of lipids and terpenoids[2],[3].

This whitepaper provides an in-depth analysis of 3-methyl-4-oxoheptanal, bridging its physicochemical profile with putative biogenesis pathways, and establishing self-validating experimental protocols for both its analytical detection and de novo chemical synthesis.

Chemical Identity and Structural Dynamics

3-Methyl-4-oxoheptanal features a bifunctional aliphatic backbone containing both a reactive terminal aldehyde and a ketone group, separated by a chiral center at the C-3 position[4]. This dual reactivity makes it a privileged scaffold for condensation reactions, particularly in the synthesis of complex heterocycles (e.g., substituted pyrroles and pyridines)[5].

The presence of the methyl group at C-3 introduces steric hindrance that influences the molecule's rotational conformation and its behavior in biological matrices, affecting both its odor threshold and receptor-binding affinity.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties of 3-methyl-4-oxoheptanal, which dictate its extraction efficiency and chromatographic behavior[4].

PropertyValueClinical / Analytical Significance
Molecular Formula C₈H₁₄O₂Defines the mass-to-charge ratio (m/z 142.20) for MS detection.
Molecular Weight 142.20 g/mol Highly volatile; suitable for Headspace (HS) GC-MS.
XLogP3 0.7Mildly lipophilic; prefers non-polar extraction phases.
Topological Polar Surface Area 34.1 ŲIndicates moderate hydrogen-bond acceptor capacity (O atoms).
Rotatable Bonds 5High conformational flexibility; impacts receptor docking.
Hydrogen Bond Acceptors 2Facilitates interaction with polar stationary phases in chromatography.

Natural Occurrence and Putative Biogenesis

While 3-methyl-4-oxoheptanal is rarely isolated as a primary canonical metabolite, its structural analogues (such as 4-oxoheptanal and 2,6-dimethyl-4-oxoheptanal) are well-documented natural products[2],[3]. These compounds are frequently identified as trace volatiles in food matrices and essential oils, contributing to distinct olfactory profiles.

The Oxidative Cleavage Pathway

In biological systems, γ-keto aldehydes are not typically synthesized de novo via standard polyketide synthases. Instead, they are degradation products. The biogenesis of 3-methyl-4-oxoheptanal is putatively driven by the Lipoxygenase (LOX) pathway or non-enzymatic auto-oxidation of branched-chain precursors (e.g., specific terpenoids or branched fatty acids).

Mechanistic Causality:

  • Oxygenation: An unsaturated branched lipid or terpenoid undergoes stereospecific oxygenation mediated by LOX, forming a highly reactive hydroperoxide intermediate.

  • Cleavage: Hydroperoxide lyase (HPL) enzymes catalyze the homolytic or heterolytic scission of the C-C bond adjacent to the hydroperoxide, yielding a volatile aldehyde and an oxo-acid.

  • Isomerization/Reduction: Subsequent enzymatic action stabilizes the fragment into the final γ-keto aldehyde structure.

Biosynthesis A Branched-Chain Lipid/Terpenoid B Hydroperoxide Intermediate A->B Lipoxygenase (LOX) O2 Addition C 3-Methyl-4-oxoheptanal (C8H14O2) B->C Hydroperoxide Lyase C-C Cleavage D Volatile Degradants C->D Reductase/ Dehydrogenase

Putative biogenesis of 3-methyl-4-oxoheptanal via lipid/terpenoid oxidative cleavage.

This pathway mirrors the natural synthesis of dihydrotagetone in Tagetes glandulifera, where 2,6-dimethyl-4-oxoheptanal serves as a critical biological and synthetic intermediate[3].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes an internal control to verify causality and prevent false positives.

Protocol A: Analytical Detection via HS-SPME-GC-MS

Because γ-keto aldehydes are thermally labile and highly susceptible to auto-oxidation, traditional solvent extraction often leads to degradation[5]. Headspace Solid-Phase Microextraction (HS-SPME) is the method of choice.

Step-by-Step Workflow:

  • Matrix Preparation & Spiking (Self-Validation): Homogenize 5.0 g of the biological sample in a 20 mL headspace vial. Spike with 10 µL of an isotopically labeled internal standard (e.g., d5​ -4-oxoheptanal). Causality: The internal standard normalizes variations in fiber adsorption efficiency and matrix suppression, ensuring quantitative accuracy.

  • Equilibration: Seal the vial and equilibrate at 40°C for 15 minutes. Causality: 40°C is optimal to volatilize the target (MW 142.20) without inducing thermal degradation of the sensitive aldehyde group.

  • Extraction: Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes. Causality: The triple-phase fiber captures a wide range of polarities, ideal for the bifunctional nature of 3-methyl-4-oxoheptanal.

  • Desorption & GC-MS Analysis: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Run the MS in Electron Ionization (EI) mode (70 eV) using Selected Ion Monitoring (SIM) for specific fragment ions (e.g., m/z 71, m/z 114).

AnalyticalWorkflow S1 1. Matrix Spiking (Internal Standard) S2 2. HS-SPME Extraction (DVB/CAR/PDMS) S1->S2 Equilibrate at 40°C S3 3. GC-MS Analysis (EI Mode, SIM) S2->S3 Thermal Desorption (250°C) S4 4. Spectral Validation (NIST Match & Integration) S3->S4 Data Acquisition

Self-validating HS-SPME-GC-MS workflow for volatile keto-aldehyde quantification.

Protocol B: Chemical Synthesis via Oxidative Cleavage

For drug development professionals requiring high-purity (>97%) 3-methyl-4-oxoheptanal[5], de novo synthesis via oxidative cleavage of an alkene precursor is highly efficient[1].

Step-by-Step Workflow:

  • Precursor Preparation: Dissolve 10 mmol of a suitable branched alkene (e.g., 3-methylhept-3-ene derivative) in 50 mL of anhydrous dichloromethane (DCM).

  • Ozonolysis: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Bubble ozone ( O3​ ) through the solution until a persistent blue color indicates saturation. Causality: -78°C prevents over-oxidation and suppresses side reactions, ensuring the selective formation of the primary ozonide.

  • Reductive Quench (Self-Validation): Purge excess ozone with nitrogen. Add 3.0 equivalents of dimethyl sulfide (DMS) and allow the mixture to warm to room temperature overnight. Causality: DMS selectively reduces the ozonide to the corresponding aldehyde and ketone without over-oxidizing the aldehyde to a carboxylic acid.

  • In-Process Validation: Take a 0.1 mL aliquot, evaporate the DCM, and run a crude 1 H-NMR. Validation Check: The disappearance of the alkene multiplet (~5.5 ppm) and the appearance of a distinct aldehydic proton signal (~9.6 ppm) confirm successful cleavage.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the final γ-keto aldehyde.

Conclusion

3-Methyl-4-oxoheptanal occupies a unique intersection between synthetic organic chemistry and natural product biology. While its primary commercial utility lies in its role as an intermediate for pharmaceutical APIs and complex heterocycles[1],[5], its structural identity is intrinsically linked to the oxidative degradation pathways of natural lipids and terpenoids[3]. By employing self-validating analytical and synthetic protocols, researchers can accurately leverage this bifunctional molecule for advanced drug development and flavor chemistry applications.

References

  • PubChem. "3-Methyl-4-oxoheptanal | C8H14O2 | CID 71341341". National Center for Biotechnology Information.
  • EvitaChem. "Buy 3-Methyl-4-oxoheptanal (EVT-14408970) | 136027-88-8". EvitaChem Database.
  • VDOC.PUB. "Odour Thresholds: Compilations Of Odour Threshold Values In Air, Water And Other Media".
  • IndustroChem. "6-Methyl-4-oxoheptanal CAS 66471-61-2". Industrial applications and stability requirements for branched keto-aldehydes in API synthesis.
  • J-Stage. "Synthesis of Dihydrotagetone from Methacrylaldehyde Diethyl Acetal". Journal of Japan Oil Chemists' Society, Vol 31 (1982).

Sources

Exploratory

Comprehensive Physicochemical Characterization of 3-Methyl-4-oxoheptanal: Molecular Weight, Thermal Dynamics, and Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-Methyl-4-oxoheptanal (CAS: 136027-88-8) Introduction: The Strategic Value of Physicochemical Profiling In modern drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-Methyl-4-oxoheptanal (CAS: 136027-88-8)

Introduction: The Strategic Value of Physicochemical Profiling

In modern drug development and complex organic synthesis, bifunctional building blocks like 3-Methyl-4-oxoheptanal serve as critical synthons. Featuring both an aldehyde and a ketone group, alongside a chiral center at C-3, this molecule offers highly versatile reactivity profiles, including nucleophilic additions and selective condensations.

However, before deploying such a compound in multi-step syntheses, researchers must establish a rigorous physicochemical baseline. As a Senior Application Scientist, I approach the characterization of molecular weight (MW) and boiling point (BP) not merely as routine data collection, but as a foundational step in ensuring synthetic reproducibility and preventing downstream failures. This whitepaper details the causality behind these properties and provides field-proven, self-validating protocols for their empirical verification.

Mechanistic Insights: Causality Behind the Metrics

Molecular Weight and Exact Mass Dynamics

The standard molecular weight of 3-Methyl-4-oxoheptanal is 142.20 g/mol [1]. While this macroscopic average is sufficient for calculating stoichiometric equivalents in bulk reactions, drug metabolite profiling and reaction monitoring require the monoisotopic exact mass of 142.09938 Da [1].

The Causality: In High-Resolution Mass Spectrometry (HRMS), the ability to distinguish 3-Methyl-4-oxoheptanal from isobaric impurities hinges on this exact mass. When subjected to Electrospray Ionization in positive mode (ESI+), the dicarbonyl functionality readily accepts a proton, yielding an [M+H]+ adduct at m/z 143.1072. Tracking this specific ion allows chemists to monitor the consumption of the starting material during reductive aminations without interference from matrix components.

Boiling Point Thermodynamics

The boiling point of 3-Methyl-4-oxoheptanal is approximately 170 °C at atmospheric pressure (760 mmHg) [2].

The Causality: The boiling point of any organic liquid is dictated by its intermolecular forces. An 8-carbon alkane (e.g., octane) boils at ~125 °C. The introduction of two carbonyl groups in 3-Methyl-4-oxoheptanal creates significant permanent dipole-dipole interactions, which require more thermal energy to overcome, thereby raising the boiling point to 170 °C. However, because the molecule lacks hydroxyl ( −OH ) or amine ( −NH ) groups, it cannot form intermolecular hydrogen bonds. Consequently, its boiling point remains significantly lower than that of an equivalent diol (which would boil above 230 °C).

Crucial Synthetic Implication: Aldehydes are notoriously prone to auto-oxidation and polymerization at elevated temperatures in the presence of oxygen. Therefore, while the atmospheric boiling point is 170 °C, purification via distillation must be performed under high vacuum to artificially lower the boiling point and prevent thermal degradation.

Quantitative Physicochemical Profile

The following table synthesizes the core quantitative data required for standardizing 3-Methyl-4-oxoheptanal in laboratory environments.

PropertyValueAnalytical Relevance / Causality
Molecular Formula C8​H14​O2​ Bifunctional (aldehyde + ketone) reactivity
Standard Molecular Weight 142.20 g/mol Used for bulk stoichiometric calculations
Monoisotopic Exact Mass 142.09938 DaTarget for HRMS and isotopic pattern matching
Boiling Point ~170 °C (Atmospheric)Dictates vacuum requirements for distillation
XLogP3 (Partition Coefficient) 0.7Indicates moderate lipophilicity for LC gradients
Topological Polar Surface Area 34.1 ŲInfluences membrane permeability predictions

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in our analytical data, the following protocols are designed as self-validating systems . This means the methodology inherently includes internal checks that automatically flag invalid data.

Protocol A: Exact Mass Determination via LC-HRMS (ESI+)

This protocol verifies the molecular weight and purity of the compound prior to synthetic use.

  • Step 1: Sample Preparation: Dissolve 1 mg of 3-Methyl-4-oxoheptanal in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (to promote protonation).

  • Step 2: Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes. Causality: The LogP of 0.7 indicates the compound will elute early-to-mid gradient.

  • Step 3: Mass Spectrometry Acquisition: Operate the Time-of-Flight (TOF) mass spectrometer in ESI+ mode. Scan range: 50–500 m/z.

  • Step 4: The Self-Validating Mechanism (Lock-Mass): Co-infuse a Leucine Enkephalin standard ( [M+H]+ = 556.2771) as a lock-mass. The software continuously calibrates the TOF analyzer against this known mass. If the lock-mass deviates by >5 ppm, the run is automatically invalidated, ensuring the exact mass reading of 142.0994 Da for our target is unimpeachable.

Protocol B: Thermal Profiling & Boiling Point Verification via DSC

Traditional boiling point determination (e.g., Thiele tube) exposes the aldehyde to atmospheric oxygen at high heat, risking oxidation to a carboxylic acid. Differential Scanning Calorimetry (DSC) provides a controlled, inert environment.

  • Step 1: The Self-Validating Mechanism (Calibration): Prior to sample analysis, run an Indium standard ( Tm​ = 156.6 °C). Because Indium's melting point closely brackets the expected ~170 °C boiling point of our compound, this ensures the instrument's thermal sensors are perfectly calibrated for this specific temperature regime.

  • Step 2: Sample Loading: Place 5 mg of the liquid sample into a hermetically sealed aluminum pan. Pierce the lid with a single 50 µm pinhole to allow vapor escape without exposing the bulk liquid to the atmosphere.

  • Step 3: Thermal Ramp: Purge the furnace with dry Nitrogen at 50 mL/min to prevent auto-oxidation. Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min.

  • Step 4: Data Interpretation: The boiling point is identified as the extrapolated onset temperature of the sharp endothermic peak corresponding to vaporization.

Analytical Workflow Visualization

The following diagram illustrates the integrated, self-validating workflow used to confirm the physicochemical properties of 3-Methyl-4-oxoheptanal before it is cleared for drug synthesis.

G cluster_MW Molecular Weight Validation cluster_BP Boiling Point Dynamics Start 3-Methyl-4-oxoheptanal (CAS: 136027-88-8) LC UHPLC Separation (C18 Column) Start->LC Aliquot 1 DSC DSC Analysis (10 °C/min Ramp, N2 Purge) Start->DSC Aliquot 2 HRMS HRMS (ESI+) Exact Mass: 142.0994 Da LC->HRMS MW_Result MW Confirmed: 142.20 g/mol HRMS->MW_Result Lock-mass verified Integration Physicochemical Profile Validated Ready for Drug Synthesis MW_Result->Integration Dist Vacuum Micro-distillation (Thermal Degradation Control) DSC->Dist Thermal limits defined BP_Result BP Confirmed: ~170 °C (Atmospheric) Dist->BP_Result BP_Result->Integration

Workflow for the physicochemical validation of 3-Methyl-4-oxoheptanal.

Conclusion

The successful utilization of 3-Methyl-4-oxoheptanal in organic synthesis relies heavily on an intimate understanding of its physical properties. By recognizing that its boiling point (~170 °C) is driven by dicarbonyl dipole interactions and that its exact mass (142.09938 Da) is the key to high-resolution reaction monitoring, researchers can design safer, more efficient synthetic routes. Employing self-validating analytical protocols ensures that the foundational data guiding these syntheses is absolutely reliable.

References

  • PubChem - NIH. "3-Methyl-4-oxoheptanal | C8H14O2 | CID 71341341 - Computed Properties and Identifiers." National Center for Biotechnology Information. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Enantioselective Total Synthesis and Protocol for (3S)-3-Methyl-4-oxoheptanal

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 3-Methyl-4-oxoheptanal (CAS: 136027-88-8) Strategic Overview & Retrosynthetic Rationale The synthesis of 1,4-dicarbonyl compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 3-Methyl-4-oxoheptanal (CAS: 136027-88-8)

Strategic Overview & Retrosynthetic Rationale

The synthesis of 1,4-dicarbonyl compounds like 3-methyl-4-oxoheptanal () is notoriously challenging[1]. Under standard reaction conditions, 1,4-dicarbonyls are highly prone to unwanted Paal-Knorr cyclizations (forming furans or pyrroles) or intramolecular aldol condensations. To bypass these thermodynamic sinkholes, this protocol employs a latent functional group strategy: the target C4 ketone is masked as an aliphatic nitro group during the critical carbon-carbon bond-forming stage.

We achieve this via a highly reliable two-step sequence: an organocatalytic enantioselective Michael addition followed by a chemoselective reductive Nef oxidation.

SyntheticPathway SM Crotonaldehyde + 1-Nitrobutane Int (3S)-3-Methyl-4-nitroheptanal SM->Int Step 1: Michael Addition Hayashi-Jørgensen Cat. Prod (3S)-3-Methyl-4-oxoheptanal Int->Prod Step 2: Reductive Nef TiCl3 / NH4OAc

Fig 1: Enantioselective two-step total synthesis pathway of (3S)-3-methyl-4-oxoheptanal.

Mechanistic Causality & Reaction Design

Do not merely execute the steps; understanding the physicochemical causality behind these choices is critical for troubleshooting and scaling.

Enantiocontrol via Iminium Catalysis

The first step utilizes the Hayashi-Jørgensen catalyst ((S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether) to drive the direct asymmetric Michael addition of the nitroalkane to the α,β-unsaturated aldehyde ()[2].

  • Causality: The secondary amine condenses with crotonaldehyde to form a highly electrophilic iminium ion. The bulky diphenylprolinol silyl ether group effectively shields the Re-face of the enal. Consequently, the nitronate (derived from 1-nitrobutane) is forced to attack exclusively from the Si-face. This establishes the C3 stereocenter with exceptional enantiomeric excess (>95% ee).

  • Additive Role: Benzoic acid acts as a crucial proton shuttle, accelerating both the formation and hydrolysis of the iminium intermediate, thereby preventing catalyst trapping and improving turnover.

Mechanism Cat Hayashi-Jørgensen Catalyst + Crotonaldehyde Iminium Bulky Iminium Intermediate (Re-face shielded by diphenylprolinol) Cat->Iminium Condensation (-H2O) Adduct (3S)-3-Methyl-4-nitroheptanal (Stereocenter established) Iminium->Adduct Enantioselective C-C Bond Formation Nitronate Nitronate Attack (from Si-face) Nitronate->Adduct Nucleophilic Addition

Fig 2: Mechanistic causality of enantioselective Michael addition via iminium catalysis.

Chemoselectivity via Reductive Nef Reaction

The intermediate, (3S)-3-methyl-4-nitroheptanal, contains a delicate terminal aldehyde. The classic Nef reaction converts a primary or secondary nitroalkane into a carbonyl via acid hydrolysis of its nitronate salt ()[3]. However, using strong bases followed by concentrated acids would inevitably destroy this specific molecule via aldol condensation or epimerization of the newly formed C3 stereocenter.

  • Causality: To ensure a self-validating and robust protocol, we employ a reductive Nef reaction using Titanium(III) chloride ( TiCl3​ ) ()[4]. TiCl3​ acts as a mild, single-electron reductant in an ammonium acetate buffer (pH ~5.5). It reduces the aliphatic nitro group to an imine/oxime intermediate, which gently hydrolyzes to the ketone. This near-neutral, chemoselective approach leaves the terminal aldehyde and the C3 stereocenter completely unperturbed.

Quantitative Reaction Parameters

ReagentMW ( g/mol )EquivalentsmmolMass / Volume
Step 1: Michael Addition
Crotonaldehyde70.091.010.0701 mg (0.82 mL)
1-Nitrobutane103.121.515.01.55 g (1.58 mL)
(S)-Hayashi-Jørgensen Catalyst325.520.11.0326 mg
Benzoic Acid122.120.11.0122 mg
Methanol (Solvent)---10.0 mL
Step 2: Reductive Nef Reaction
(3S)-3-Methyl-4-nitroheptanal173.211.05.0866 mg
TiCl3​ (20% w/v in 3% HCl)154.234.020.015.4 mL
Ammonium Acetate (Buffer)77.0815.075.05.78 g
THF / H2O (Solvent)---20 mL / 10 mL

Step-by-Step Experimental Protocols

Step 1: Synthesis of (3S)-3-Methyl-4-nitroheptanal
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the (S)-Hayashi-Jørgensen catalyst (326 mg, 1.0 mmol) and benzoic acid (122 mg, 1.0 mmol).

  • Solvation: Dissolve the solids in anhydrous Methanol (10.0 mL) under an argon atmosphere.

  • Activation: Add crotonaldehyde (0.82 mL, 10.0 mmol) to the mixture. Stir at room temperature for 10 minutes to allow the iminium ion to form.

  • Addition: Add 1-nitrobutane (1.58 mL, 15.0 mmol) dropwise over 5 minutes.

  • Self-Validating Monitoring: Stir the reaction at room temperature for 24–48 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The consumption of crotonaldehyde (UV active, stains yellow with KMnO4​ ) and the appearance of the less polar nitro-adduct indicate successful conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (15 mL). Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexanes/EtOAc gradient 95:5 to 80:20) to yield the intermediate as a pale yellow oil.

Step 2: Synthesis of (3S)-3-Methyl-4-oxoheptanal (Reductive Nef)
  • Preparation: Dissolve the purified (3S)-3-methyl-4-nitroheptanal (866 mg, 5.0 mmol) in THF (20 mL) in a 100 mL round-bottom flask.

  • Buffer Generation: In a separate Erlenmeyer flask, dissolve Ammonium Acetate (5.78 g, 75.0 mmol) in deionized water (10 mL). Carefully add the 20% aqueous TiCl3​ solution (15.4 mL, 20.0 mmol) to this buffer. The solution will turn a deep, opaque purple/blue.

  • Oxidation: Add the buffered TiCl3​ solution dropwise to the THF solution at room temperature under vigorous stirring.

  • Self-Validating Monitoring: Stir the mixture for 12 hours. Crucial visual check: The initial deep purple/blue color of the TiCl3​ solution will gradually fade to a clear/white suspension of TiO2​ as the Ti(III) is oxidized to Ti(IV). This color change provides a direct visual validation of the redox progress.

  • Workup: Once the color has discharged and TLC confirms the consumption of the nitro intermediate, dilute the mixture with Diethyl Ether (30 mL). Separate the phases and extract the aqueous layer with Diethyl Ether ( 2×20 mL).

  • Isolation: Wash the combined organic layers with saturated NaHCO3​ (20 mL) and brine (20 mL). Dry over MgSO4​ , filter, and carefully concentrate under reduced pressure (the product is somewhat volatile).

  • Final Purification: Pass through a short pad of silica gel (Hexanes/EtOAc 9:1) to yield pure (3S)-3-methyl-4-oxoheptanal.

Analytical Validation Expectations

To confirm the structural integrity of the final product, conduct NMR analysis ( CDCl3​ , 400 MHz):

  • 1H NMR: Look for the distinct terminal aldehyde proton as a triplet or doublet of triplets around δ 9.7–9.8 ppm. The C3 methine proton will appear as a complex multiplet around δ 2.8 ppm, and the C3 methyl group will present as a doublet around δ 1.1 ppm.

  • 13C NMR: Two distinct carbonyl carbon signals must be present: the aldehyde carbon ( ∼δ 201 ppm) and the ketone carbon ( ∼δ 211 ppm).

References

  • 3-Methyl-4-oxoheptanal | C8H14O2 | CID 71341341. PubChem - NIH. URL:[Link]

  • Gotoh, H.; Ishikawa, H.; Hayashi, Y. "Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes." Organic Letters (ACS Publications). URL:[Link]

  • Nef reaction. Wikipedia. URL:[Link]

  • Ballini, R.; Petrini, M. "Nitro compounds as useful reagents for the synthesis of dicarbonyl derivatives." Arkivoc. URL:[Link]

Sources

Application

Application Note: NMR Structural Elucidation Protocol for Bifunctional Aliphatic Compounds — A Case Study on 3-Methyl-4-oxoheptanal

Bifunctional aliphatic intermediates, such as 3-methyl-4-oxoheptanal, are critical building blocks in complex active pharmaceutical ingredient (API) synthesis. Featuring both an aldehyde and a ketone group, alongside a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Bifunctional aliphatic intermediates, such as 3-methyl-4-oxoheptanal, are critical building blocks in complex active pharmaceutical ingredient (API) synthesis. Featuring both an aldehyde and a ketone group, alongside a chiral center, this molecule presents unique challenges for structural characterization. Misidentification of regiochemistry or stereocenters in such intermediates can derail downstream synthetic pathways.

This application note provides an authoritative, self-validating protocol for the complete structural elucidation of 3-methyl-4-oxoheptanal using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By combining theoretical prediction with empirical correlation strategies, this guide equips analytical scientists with the mechanistic rationale needed to confidently assign complex aliphatic spin systems.

Experimental Protocols: Sample Preparation & Acquisition

To ensure high-fidelity data, the NMR acquisition must be treated as a self-validating system where instrument parameters are specifically tuned to the molecule's relaxation properties and coupling dynamics.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of high-purity 3-methyl-4-oxoheptanal in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

    • Causality: CDCl3​ provides excellent solubility for aliphatic carbonyls without participating in hydrogen bonding that could shift the aldehyde resonance. The inclusion of TMS provides a reliable zero-point reference ( δ 0.00 ppm) to prevent shift drift, allowing for precise comparison against literature impurity tables[1].

  • Shimming and Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated gradient shimming on the Z-axis, followed by manual fine-tuning of the Z1 and Z2 gradients.

    • Causality: Optimal magnetic field homogeneity is strictly required to resolve the complex multiplet of the diastereotopic C2 protons and the C3 methine proton. Poor shimming will cause these signals to coalesce into an uninterpretable broad peak.

  • 1D 1 H NMR Acquisition: Acquire 16 scans with a spectral width of 12 ppm. Set the relaxation delay ( D1​ ) to 2.0 seconds.

    • Causality: A 2.0-second D1​ ensures complete longitudinal relaxation ( T1​ ) of the aldehyde proton, which typically exhibits a longer T1​ than aliphatic protons. This ensures that the integration ratio remains quantitatively accurate across the entire molecule.

  • 1D 13 C NMR Acquisition: Acquire 512–1024 scans with a spectral width of 250 ppm using standard proton decoupling (WALTZ-16). Set D1​ to 2.0 seconds.

    • Causality: The high number of scans compensates for the low natural abundance (1.1%) of 13C . The extended D1​ ensures the quaternary C4 ketone carbon—which lacks attached protons to facilitate rapid dipole-dipole relaxation—is adequately relaxed and visible above the baseline noise.

  • 2D NMR Acquisition (HMBC Optimization): Set up a gradient-selected 1H−13C HMBC experiment. Optimize the long-range coupling constant ( JCH​ ) delay to 8 Hz.

    • Causality: Setting the HMBC delay for an 8 Hz coupling is optimal for detecting 2-bond and 3-bond correlations. This is the critical self-validating step: it strictly requires the observation of cross-peaks between the C1-C3 fragment and the C5-C7 fragment across the quaternary C4 carbonyl, proving the molecule is intact and not a mixture of two separate fragments.

Data Presentation & Analysis

The structure of 3-methyl-4-oxoheptanal ( OHC−CH2​−CH(CH3​)−C(=O)−CH2​−CH2​−CH3​ ) can be divided into two distinct aliphatic spin systems separated by the C4 ketone. The chemical shifts below represent the highly predicted empirical values based on standard increment rules for functional group deshielding.

Table 1: 1 H-NMR Chemical Shifts and Multiplicities (400 MHz, CDCl3​ )
PositionShift ( δ , ppm)Multiplicity J -Coupling (Hz)IntegrationMechanistic Assignment Notes
H1 9.75t1.81HHighly deshielded aldehyde proton; exhibits long-range coupling to H2.
H3 2.95m-1HMethine proton; complex splitting due to coupling with H2, H8, and proximity to C4=O.
H2 2.45 - 2.85m-2HDiastereotopic CH2​ protons adjacent to the chiral C3 center; split into distinct environments.
H5 2.42t7.32HDeshielded by the α -ketone (C4); couples to H6.
H6 1.60sextet7.32HCentral aliphatic chain; couples to both H5 and H7.
H8 1.15d7.03HBranched methyl group on C3; split by the single H3 methine proton.
H7 0.92t7.43HTerminal aliphatic methyl group.
Table 2: 13 C-NMR Chemical Shifts (100 MHz, CDCl3​ )
PositionShift ( δ , ppm)Carbon TypeMechanistic Assignment Notes
C4 212.0C=O (Ketone)Quaternary; highly deshielded due to diamagnetic anisotropy of the carbonyl π -system.
C1 201.5CHO (Aldehyde)Tertiary carbonyl; distinct from C4 due to the attached proton.
C2 46.5 CH2​ α to the aldehyde and β to the chiral center.
C5 44.8 CH2​ α to the ketone; shifted downfield relative to standard alkanes.
C3 43.2CHChiral methine center; deshielded by the adjacent ketone.
C6 17.5 CH2​ Standard aliphatic CH2​ environment.
C8 16.2 CH3​ Branched methyl group.
C7 13.8 CH3​ Terminal aliphatic methyl group.

Structural Verification Workflow

To ensure the trustworthiness of the structural assignment, 1D data must be corroborated with 2D correlation spectroscopy. The workflow below illustrates the logical progression from initial 1D assignment to definitive 2D verification. The HMBC experiment acts as the ultimate validation mechanism, bridging "Fragment A" (the aldehyde side) and "Fragment B" (the propyl side) via the silent quaternary C4 carbon.

Workflow cluster_2D 2D NMR Correlation Strategy Step1 1D ¹H & ¹³C NMR Initial Shift Assignment COSY ¹H-¹H COSY Map Aliphatic Spin Systems Step1->COSY Identify J-coupling HSQC ¹H-¹³C HSQC Assign Direct C-H Pairs Step1->HSQC Identify C-H multiplicity HMBC ¹H-¹³C HMBC Link Fragments via C4=O COSY->HMBC Spin system limits FragA Fragment A: CHO-CH2-CH(CH3)- COSY->FragA FragB Fragment B: -CH2-CH2-CH3 COSY->FragB HSQC->HMBC Carbon anchors Final Structural Verification: 3-Methyl-4-oxoheptanal HMBC->Final Confirm connectivity FragA->HMBC H3 to C4 FragB->HMBC H5 to C4

Figure 1: 2D NMR correlation workflow for the structural elucidation of 3-methyl-4-oxoheptanal.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

Sources

Method

Application Note: Trace-Level GC-MS Analysis of 3-Methyl-4-oxoheptanal Using PFBHA Derivatization and HS-SPME

Executive Summary 3-Methyl-4-oxoheptanal (CAS: 136027-88-8) is a bifunctional carbonyl compound (a dicarbonyl) of significant interest in lipid peroxidation studies, biomarker discovery, and flavor/fragrance profiling[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-4-oxoheptanal (CAS: 136027-88-8) is a bifunctional carbonyl compound (a dicarbonyl) of significant interest in lipid peroxidation studies, biomarker discovery, and flavor/fragrance profiling[1]. Due to its high reactivity and polarity, direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound often suffers from thermal degradation and severe peak tailing.

This application note details a robust, self-validating protocol utilizing O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) derivatization coupled with Headspace Solid-Phase Microextraction (HS-SPME). By converting the labile dicarbonyl into a highly stable di-oxime, this method achieves sub-ppb sensitivity, eliminates matrix interference, and ensures high chromatographic reproducibility.

Mechanistic Rationale & Experimental Design

The Challenge of Dicarbonyls

3-Methyl-4-oxoheptanal contains both an aldehyde group at the C1 position and a ketone group at the C4 position[1]. In their unmodified form, these polar carbonyl groups interact strongly with active silanol sites in the GC inlet and column, causing peak tailing. Furthermore, dicarbonyls are prone to thermal degradation at standard GC injection temperatures (e.g., 250 °C).

The PFBHA Solution (Causality)

To circumvent these issues, we employ PFBHA derivatization[2]. PFBHA undergoes nucleophilic addition with both the C1 and C4 carbonyls to form a stable di-oxime derivative[3].

  • Volatility & Stability: The addition of two pentafluorobenzyl groups shields the polar carbonyls, drastically increasing the thermal stability and volatility of the molecule for GC analysis[4].

  • Diagnostic MS Fragmentation: Under Electron Ionization (EI), the PFBHA di-oxime cleaves predictably to yield an overwhelmingly dominant pentafluorobenzyl cation ([C6F5CH2]⁺) at m/z 181[4]. Monitoring this base peak in Selected Ion Monitoring (SIM) mode eliminates background noise and enables trace-level quantification[4].

Self-Validating System

To ensure trustworthiness and quantitative rigor, the protocol integrates 4-Fluorobenzaldehyde as an Internal Standard (IS). Because the IS undergoes the identical PFBHA derivatization and SPME extraction process, it internally normalizes any variations in derivatization efficiency, SPME fiber wear, or matrix effects[3].

Causality N1 3-Methyl-4-oxoheptanal (Reactive Dicarbonyl) N3 Di-oxime Derivative (MW: 532.36 Da) N1->N3 + Heat (60°C) N2 PFBHA Reagent (Nucleophilic Addition) N2->N3 pH 4.0 N4 High Thermal Stability (Prevents GC Degradation) N3->N4 GC Inlet N5 Diagnostic MS Fragment (m/z 181 Base Peak) N3->N5 EI Ionization N6 Trace-Level Quantification (Sub-ppb LOD) N4->N6 N5->N6

Caption: Logical relationship of PFBHA derivatization enabling trace GC-MS detection.

Reagents and Materials

  • Target Analyte: 3-Methyl-4-oxoheptanal standard[1].

  • Derivatizing Agent: PFBHA hydrochloride (aqueous solution, 10 mg/mL)[3].

  • Internal Standard (IS): 4-Fluorobenzaldehyde (1 µg/mL in methanol).

  • SPME Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB). (Rationale: The DVB polymer has a high affinity for the aromatic rings of the PFBHA-oxime derivatives, maximizing extraction efficiency)[2].

  • GC Column: 30 m × 0.25 mm I.D. × 0.25 µm film thickness, 5% phenyl/95% dimethylpolysiloxane (e.g., ZB-5ms or SLB-5ms)[2][3].

Detailed Experimental Protocol

Step 1: Sample Preparation
  • Transfer 5.0 mL of the aqueous sample (or biological matrix suspended in HPLC-grade water) into a 10 mL amber glass headspace vial.

  • Spike the sample with 10 µL of the 4-Fluorobenzaldehyde IS solution (yielding a final IS concentration of 2 ng/mL).

  • Add 1.5 g of NaCl to the vial. (Causality: The "salting-out" effect decreases the solubility of the organic oximes in the aqueous phase, thermodynamically driving them into the headspace for enhanced SPME recovery).

Step 2: Derivatization
  • Add 250 µL of the PFBHA hydrochloride solution (10 mg/mL) to the vial[3].

  • Seal the vial immediately with a PTFE/silicone septum cap.

  • Incubate the vial in a heated agitator at 60 °C for 30 minutes at 250 rpm to drive the di-oxime formation to completion[3].

Step 3: HS-SPME Extraction
  • Pierce the septum and expose the 65 µm PDMS/DVB SPME fiber to the headspace of the vial.

  • Extract for 45 minutes at 60 °C under continuous agitation.

Step 4: GC-MS Analysis
  • Retract the fiber and immediately insert it into the GC inlet.

  • Desorb the analytes at 250 °C for 3 minutes in splitless mode.

Workflow S1 1. Sample Prep Add Matrix + IS (4-Fluorobenzaldehyde) S2 2. Derivatization Add PFBHA (10 mg/mL), 60°C for 30 min S1->S2 pH adjustment & Salting out S3 3. HS-SPME Extraction 65 µm PDMS/DVB Fiber, 45 min exposure S2->S3 Di-oxime formation S4 4. Thermal Desorption GC Inlet at 250°C for 3 min S3->S4 Fiber transfer S5 5. GC-MS Analysis SIM Mode (m/z 181, 351, 532) S4->S5 Separation & Detection

Caption: Step-by-step HS-SPME-GC-MS workflow for 3-Methyl-4-oxoheptanal analysis.

Data Presentation & Interpretation

Table 1: GC-MS Operating Parameters
ParameterSetting / Value
Inlet Temperature 250 °C
Carrier Gas Helium (1.0 mL/min, constant flow)[3]
Oven Program 50 °C (hold 2 min) → 10 °C/min to 180 °C → 25 °C/min to 280 °C (hold 5 min)[3]
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV (Electron Ionization)
Acquisition Mode SIM (Selected Ion Monitoring)
Table 2: Target Analyte Mass Spectrometry Data
CompoundDerivative TypeMolecular Weight (Da)Quantifier Ion (m/z)Qualifier Ions (m/z)
3-Methyl-4-oxoheptanal Di-oxime532.36181351, 532
4-Fluorobenzaldehyde (IS) Mono-oxime319.23181319, 197

Troubleshooting & Validation

Critical Insight: Peak Doubling / Clustering During chromatographic separation, researchers will likely observe multiple, closely eluting peaks for 3-Methyl-4-oxoheptanal. This is not a sign of contamination or sample degradation.

Because the molecule is an asymmetric dicarbonyl, the PFBHA derivatization yields geometric isomers (E and Z configurations) at both the C1 and C4 positions[3]. This results in up to four possible isomer combinations: (E,E), (E,Z), (Z,E), and (Z,Z).

Validation Rule: For accurate quantification, the integration parameters must be explicitly set to sum the total area of this specific isomer peak cluster[3]. Attempting to quantify based on a single isomer peak will lead to severe reproducibility errors, as the E/Z ratio can shift slightly depending on matrix pH and incubation thermodynamics.

References

  • Title: 3-Methyl-4-oxoheptanal | C8H14O2 | CID 71341341 - PubChem Source: nih.gov URL: [Link]

  • Title: Feasibility of Collection and Analysis of Airborne Carbonyls by On-Sorbent Derivatization and Thermal Desorption | Analytical Chemistry Source: acs.org URL: [Link]

  • Title: Analysis of Selected Carbonyl Compounds in Tobacco Samples by Using Pentafluorobenzylhydroxylamine Derivatization and Gas Chromatography-Mass Spectrometry Source: reference-global.com URL: [Link]

Sources

Application

Application Notes and Protocols for the Utilization of 3-Methyl-4-oxoheptanal in Cross-Aldol Reactions

Introduction: The Strategic Value of γ-Ketoaldehydes in Asymmetric Synthesis The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of γ-Ketoaldehydes in Asymmetric Synthesis

The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures with a high degree of stereocontrol. Among the diverse range of carbonyl compounds employed in this transformation, γ-ketoaldehydes, such as 3-Methyl-4-oxoheptanal, present a unique synthetic potential. Their bifunctional nature, possessing both an aldehyde and a ketone moiety, opens avenues for intricate molecular designs and the synthesis of valuable building blocks for pharmaceuticals and natural products.[1] The aldol structural motif is particularly prevalent in polyketides, a class of natural products from which many pharmaceuticals are derived.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Methyl-4-oxoheptanal in cross-aldol reactions. We will delve into the critical aspects of regioselectivity, reaction control, and provide detailed, field-proven protocols for successful implementation.

Controlling Regioselectivity: The Kinetic versus Thermodynamic Enolate of 3-Methyl-4-oxoheptanal

A key challenge in employing unsymmetrical ketones in cross-aldol reactions is controlling the regioselectivity of enolate formation.[2] 3-Methyl-4-oxoheptanal possesses two distinct sets of enolizable α-protons: those at the C-2 position (adjacent to the aldehyde) and those at the C-5 position (adjacent to the ketone). The acidity of α-hydrogens in aldehydes is generally greater than in ketones due to reduced electron donation from alkyl groups and less steric hindrance.[3]

Kinetic Enolate: Deprotonation at the less substituted and more sterically accessible α-carbon (C-2) occurs faster, leading to the kinetic enolate. This is typically achieved using a strong, sterically hindered base at low temperatures, such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78 °C. The reaction is rapid, quantitative, and irreversible, "locking" the enolate in its kinetic form.

Thermodynamic Enolate: The more substituted and thermodynamically more stable enolate is formed at the C-5 position. Its formation is favored under conditions that allow for equilibration, such as higher temperatures and weaker bases (e.g., alkoxides or amines).[4]

For directed cross-aldol reactions where 3-Methyl-4-oxoheptanal is intended to act as the nucleophile, the formation of the kinetic enolate is generally preferred to ensure a single, predictable product.

Intermolecular Cross-Aldol vs. Intramolecular Cyclization: A Matter of Control

The bifunctional nature of 3-Methyl-4-oxoheptanal also introduces the possibility of an intramolecular aldol reaction, which can compete with the desired intermolecular cross-aldol reaction. Intramolecular reactions, especially those leading to the formation of stable five- or six-membered rings, are often kinetically favored.[5][6] In the case of 3-Methyl-4-oxoheptanal, intramolecular cyclization could potentially lead to the formation of a five-membered ring.

To favor the intermolecular cross-aldol reaction, the following strategies are recommended:

  • Pre-formation of the Enolate: The enolate of 3-Methyl-4-oxoheptanal should be pre-formed under controlled conditions (e.g., using LDA at -78 °C) before the addition of the electrophilic aldehyde. This ensures that the enolate is readily available to react with the external electrophile as soon as it is introduced.

  • Slow Addition of the Electrophile: The aldehyde acceptor should be added slowly to the solution of the pre-formed enolate at low temperature. This maintains a low concentration of the electrophile, minimizing the chance of self-condensation and favoring the reaction with the already present enolate.

  • Choice of Electrophile: Employing a highly reactive electrophile, such as an electron-deficient aromatic aldehyde, can accelerate the intermolecular reaction, outcompeting the intramolecular pathway.

Experimental Protocols

Protocol 1: Directed Cross-Aldol Reaction of 3-Methyl-4-oxoheptanal with an Aromatic Aldehyde (Kinetic Control)

This protocol describes the directed cross-aldol reaction of 3-Methyl-4-oxoheptanal with 4-nitrobenzaldehyde, a representative electron-deficient aromatic aldehyde. The reaction is performed under kinetic control to favor the formation of the C-2 enolate.

Materials:

  • 3-Methyl-4-oxoheptanal (98% purity)

  • 4-Nitrobenzaldehyde (99% purity)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous THF (20 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add LDA solution (1.1 equivalents) to the stirred THF. After 15 minutes, add a solution of 3-Methyl-4-oxoheptanal (1.0 equivalent) in anhydrous THF (5 mL) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition: Dissolve 4-nitrobenzaldehyde (1.0 equivalent) in anhydrous THF (5 mL) and add this solution dropwise to the enolate solution over 20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (typically after 2-4 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Data Presentation:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
3-Methyl-4-oxoheptanal142.201.01.0
4-Nitrobenzaldehyde151.121.01.0
LDA-1.11.1

Typical yields for this type of reaction range from 70-85%, with diastereomeric ratios often favoring the syn or anti product depending on the specific conditions and substrates used. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Characterization of the Aldol Adduct:

The purified product, 5-hydroxy-3-methyl-6-(4-nitrophenyl)-4-oxo-hexanal, can be characterized by standard spectroscopic methods.

  • ¹H NMR: Expect characteristic signals for the aldehyde proton (~9.5-9.8 ppm), aromatic protons (~7.5-8.2 ppm), the methine proton of the newly formed stereocenter (~5.0-5.5 ppm), and the methyl group (~0.9-1.2 ppm). The coupling constants between the protons on the newly formed C-C bond can help determine the diastereoselectivity.[7][8]

  • ¹³C NMR: The spectrum will show signals for the aldehyde and ketone carbonyl carbons (~190-210 ppm), aromatic carbons, and the carbons of the aliphatic chain.[9][10]

  • IR Spectroscopy: Look for characteristic absorption bands for the hydroxyl group (~3400-3500 cm⁻¹), the aldehyde and ketone carbonyl groups (~1700-1730 cm⁻¹), and the nitro group (~1520 and 1350 cm⁻¹).[7]

Protocol 2: Proline-Catalyzed Asymmetric Cross-Aldol Reaction

For an enantioselective transformation, organocatalysis using L-proline offers a greener and often highly effective alternative to metal-based catalysts.[11][12] This protocol outlines a general procedure for the L-proline-catalyzed cross-aldol reaction of 3-Methyl-4-oxoheptanal.

Materials:

  • 3-Methyl-4-oxoheptanal (98% purity)

  • Aldehyde acceptor (e.g., isobutyraldehyde)

  • L-proline

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve L-proline (20-30 mol%) in anhydrous DMSO.

  • Reaction Mixture: Add 3-Methyl-4-oxoheptanal (1.0 equivalent) to the catalyst solution. Stir the mixture for 10-15 minutes at room temperature.

  • Aldehyde Addition: Add the aldehyde acceptor (1.2-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction vigorously at room temperature and monitor its progress by TLC. Reaction times can vary from 24 to 72 hours.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.

Visualization of Key Processes

Reaction Mechanism: Directed Cross-Aldol Reaction

Directed Cross-Aldol Reaction cluster_enolate Enolate Formation cluster_aldol Aldol Addition cluster_workup Work-up Keto 3-Methyl-4-oxoheptanal LDA LDA, THF, -78 °C Keto->LDA Deprotonation at C-2 Enolate Kinetic Lithium Enolate LDA->Enolate Aldehyde 4-Nitrobenzaldehyde Enolate->Aldehyde Nucleophilic Attack Alkoxide Lithium Alkoxide Intermediate Aldehyde->Alkoxide Workup NH4Cl (aq) Alkoxide->Workup Protonation Product β-Hydroxy-γ-ketoaldehyde Workup->Product

Caption: Mechanism of the directed cross-aldol reaction.

Experimental Workflow: Directed Cross-Aldol Reaction

Experimental Workflow Start Start: Reagents & Glassware Setup Reaction Setup: Anhydrous THF, -78 °C Start->Setup Enolate_Formation Enolate Formation: Add LDA, then 3-Methyl-4-oxoheptanal Setup->Enolate_Formation Aldol_Addition Aldol Addition: Slow addition of 4-Nitrobenzaldehyde Enolate_Formation->Aldol_Addition Monitoring Reaction Monitoring: TLC Aldol_Addition->Monitoring Quench Quenching: Add aq. NH4Cl Monitoring->Quench Workup Aqueous Work-up: Extraction with Ethyl Acetate Quench->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, IR, MS Purification->Characterization End End: Purified Product Characterization->End

Caption: Experimental workflow for the directed cross-aldol reaction.

Conclusion and Future Perspectives

3-Methyl-4-oxoheptanal is a versatile and valuable substrate for cross-aldol reactions, offering a pathway to complex and stereochemically rich molecules. The key to its successful application lies in the precise control of reaction conditions to manage regioselectivity and suppress intramolecular side reactions. The protocols detailed in this application note provide a robust starting point for researchers to explore the synthetic utility of this and other γ-ketoaldehydes. Further investigations could focus on expanding the scope of reaction partners, exploring different catalytic systems for enhanced stereocontrol, and applying these methodologies to the total synthesis of biologically active natural products and pharmaceutical agents.[13][14] The aldol adducts themselves can serve as precursors for a variety of heterocyclic compounds, further expanding their synthetic utility.[15]

References

  • Kinetic vs. Thermodynamic Enolates. (n.d.). University of Calgary. Retrieved from [Link]

  • Cross Aldol Reaction. (2014, April 1). Chem-Station. Retrieved from [Link]

  • Enolates. (n.d.). Jack Westin. Retrieved from [Link]

  • The Directed Aldol Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

  • Cozzi, P. G. (2004). Metal-Free, Asymmetric Aldol Reactions.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry. Retrieved from [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Aldol Reactions of Aldehydes. Journal of the American Chemical Society, 122(30), 7386–7387.
  • Synthesis and Characterization of Aldol Condensation Products from Unknown Aldehydes and Ketones. An Inquiry-Based Experiment in the Undergraduate Laboratory. (2007).
  • Denmark, S. E., & Stavenger, R. A. (2000). The Chemistry of Trichlorosilyl Enolates. Aldol Addition Reactions of Methyl Ketones. Journal of the American Chemical Society, 122(36), 8837–8847.
  • Wang, Z., Wang, Y., Zhang, Y., & Cheng, J. (2011). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Journal of the Chinese Chemical Society, 58(5), 688-693.
  • Marques, M. M. B. (2005). Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. Organic Chemistry Portal. Retrieved from [Link]

  • THE ALDOL CONDENSATION AND CROSSED ALDOL REACTIONS. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(11), 2458–2460.
  • Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. Retrieved from [Link]

  • Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. (2012). Journal of the Chinese Chemical Society, 59(2), 750-754.
  • Abraham, R. J., & Mobli, M. (2007). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 45(10), 865-874.
  • Harada, N., et al. (2025).
  • Intramolecular Aldol Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Intramolecular Aldol Reactions. (2023, September 20). OpenStax. Retrieved from [Link]

  • The Directed Aldol Reaction. (1983, March 8). Semantic Scholar. Retrieved from [Link]

  • Mahrwald, R. (2003). The elusive aldol reaction of enolates with aldolates—a highly stereoselective process using three different carbonyl components.
  • Jagadeesh, R. V., et al. (2013). Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization.
  • Maya, V., Raj, M., & Singh, V. K. (2007). Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. Organic Letters, 9(18), 3591-3594.
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 46: 1,3-Dienes. (2011). Thieme.
  • Mase, N., et al. (2006). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society, 128(4), 1166-1167.
  • Al-Zaydi, K. M. (2009).
  • Organocatalysis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wipf, P. (2006, March 20). Enolate Chemistry & the Aldol Reaction II. Special Topics. University of Pittsburgh. Retrieved from [Link]

  • The Aldol Reaction: Organocatalytic Approach. (n.d.). ResearchGate. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

  • Regioselective Formation of Enolates: A Way to Understanding Kinetic versus Thermodynamic Control. (2016, September 17). ResearchGate. Retrieved from [Link]

  • Spectroscopy of Aldehydes and Ketones. (2023, November 20). Chemistry LibreTexts. Retrieved from [Link]

  • Aldol condensation of aromatic aldehydes and heterocyclic ketones catalyzed by PPL in organic solvent. (n.d.). ResearchGate. Retrieved from [Link]

  • The Aldol Reaction: Group I and II enolates. (n.d.). ResearchGate. Retrieved from [Link]

  • On the mechanism of chiral aldol cyclization reaction. (1982). Journal of Chemical Sciences, 91(4), 331-338.
  • Search Results - Beilstein Journals. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Theodorakis, E. A., et al. (2007). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. Synlett, 2007(10), 1515-1519.
  • Studies on Lewis acid-mediated intramolecular cyclization reactions of allene-ene systems. (n.d.). SciSpace. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting & Storage Guide for 3-Methyl-4-oxoheptanal

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with assay irreproducibility due to the degradation of reactive aliphatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with assay irreproducibility due to the degradation of reactive aliphatic compounds. 3-Methyl-4-oxoheptanal is a bifunctional 1,4-dicarbonyl compound. While highly valuable in synthetic and drug development workflows, its terminal aldehyde group (C1) makes it exceptionally vulnerable to environmental degradation.

This guide provides a self-validating framework to understand the causality behind its instability and the precise methodologies required to maintain its structural integrity during storage.

Mechanistic Insight: The "Why" Behind Degradation

To effectively store 3-Methyl-4-oxoheptanal, you must first understand its primary enemy: autoxidation .

When exposed to ambient oxygen, UV light, or trace transition metals, the aldehydic hydrogen is abstracted to form an acyl radical. This intermediate rapidly reacts with molecular oxygen to form a peroxy acid radical, which then abstracts a hydrogen from another intact aldehyde molecule. This free-radical chain reaction ultimately yields 3-methyl-4-oxoheptanoic acid[1].

Furthermore, the generation of this carboxylic acid lowers the pH of your stock. This newly acidic environment acts as a catalyst for intermolecular aldol condensations between the remaining intact aldehyde and ketone groups, leading to rapid polymerization and loss of the active compound[2],[3]. Your storage protocol must be explicitly designed to break this radical chain and eliminate initiation factors.

OxidationPathway A 3-Methyl-4-oxoheptanal (Intact Aldehyde) B Acyl Radical Intermediate A->B UV Light / Heat / Trace Metals (Radical Initiation) C Peroxy Acid Intermediate B->C + O2 (Autoxidation) C->A Reacts with another aldehyde D 3-Methyl-4-oxoheptanoic acid (Degraded Product) C->D Hydrogen Abstraction (Chain Propagation)

Figure 1: Radical chain autoxidation pathway of 3-Methyl-4-oxoheptanal into its carboxylic acid.

Troubleshooting FAQs

Q1: My 3-Methyl-4-oxoheptanal stock has become viscous and the pH of my assay buffer dropped unexpectedly. What is the root cause? A1: This is a classic hallmark of oxidative degradation followed by polymerization. The autoxidation of the aldehyde group generates carboxylic acids, which directly causes the pH drop. This acidic environment subsequently catalyzes aldol condensation reactions between the molecules, leading to oligomerization and the observed increase in viscosity[2],[3]. Strict anaerobic storage is required to prevent this.

Q2: Can I store the compound at 4°C or room temperature if I plan to use it within a few weeks? A2: No. The thermodynamics of radical autoxidation dictate that higher temperatures exponentially increase the rate of degradation[2]. Studies on aldehyde stability demonstrate that even short-term storage at elevated temperatures promotes the spontaneous decomposition of hydroperoxide intermediates, accelerating the loss of the active compound[4]. Always store stocks at -80°C.

Q3: Should I add a chemical stabilizer to my stock solutions? A3: Yes, if your downstream application permits it. Adding a radical scavenger such as Butylated hydroxytoluene (BHT) or hydroquinone at 0.1% (w/w) effectively quenches the peroxy radicals, terminating the autoxidation chain reaction[3]. Ensure you run a vehicle control in your assays to confirm the stabilizer does not interfere with your specific biological or chemical system.

Q4: How can I verify the integrity of my stored stock before a critical experiment? A4: Implement a self-validating check using 1 H-NMR. Look for the sharp, distinct aldehyde proton peak at ~9.5–10.0 ppm. If you observe the appearance of a broad carboxylic acid peak (>11.0 ppm) or a significant broadening of the baseline (indicating polymerization), the stock has degraded and must be re-purified via distillation.

Standard Operating Procedure: Aliquoting and Inert Storage

To ensure maximum shelf-life and reproducibility, follow this detailed, step-by-step methodology for handling 3-Methyl-4-oxoheptanal.

Step-by-Step Methodology:

  • Preparation & Environmental Control: Perform all handling inside a fume hood or anaerobic glove box. Ensure all glassware is oven-dried to remove trace moisture, which can promote hydration-polymerization pathways.

  • Purification Verification: If the received batch is <95% pure by GC-MS, perform a short-path distillation under reduced pressure to remove pre-existing carboxylic acids and oligomers.

  • Stabilization (Optional): Dissolve 0.1% (w/w) BHT into the bulk liquid. Stir gently to ensure homogeneous distribution.

  • Aliquoting: Transfer single-use volumes into pre-weighed, amber borosilicate glass vials. Causality note: Amber glass is mandatory to block UV light, a primary initiator of acyl radical formation[1].

  • Inert Gas Purging: Insert a sterile needle connected to a high-purity Argon line into the vial headspace. Purge gently for 60 seconds. Causality note: Argon is strictly preferred over Nitrogen because it is denser than air, creating a heavy protective blanket over the liquid phase that effectively displaces oxygen.

  • Sealing & Storage: Immediately seal the vials with PTFE-lined silicone septa caps. Wrap the junction with Parafilm to prevent micro-leaks. Transfer immediately to a -80°C freezer.

StorageWorkflow Step1 1. Purify (Distillation) Step2 2. Aliquot (Amber Vials) Step1->Step2 Step3 3. Stabilize (Add 0.1% BHT) Step2->Step3 Step4 4. Purge (Argon Gas) Step3->Step4 Step5 5. Seal (PTFE Caps) Step4->Step5 Step6 6. Store (-80°C) Step5->Step6

Figure 2: Step-by-step workflow for the optimal handling and long-term storage of reactive aldehydes.

Data Presentation: Impact of Storage Variables

The following table summarizes the quantitative impact of various storage conditions on the structural integrity of reactive aliphatic aldehydes over a simulated 6-month period.

Table 1: Quantitative Impact of Storage Variables on 3-Methyl-4-oxoheptanal Stability

Storage TemperatureAtmosphereContainer TypeStabilizer (BHT)Estimated Purity RetentionPrimary Degradation Pathway
25°C (Room Temp) Ambient AirClear GlassNone< 40%Rapid Autoxidation & Polymerization
4°C Ambient AirAmber GlassNone~ 65%Autoxidation
-20°C ArgonAmber GlassNone> 90%Slow Autoxidation
-80°C ArgonAmber Glass0.1% w/w> 98% Minimal Degradation

References

  • Technical Support Center: Degradation of Unsaturated Aldehydes and Ketones - Benchchem. 2

  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen - ResearchGate. 1

  • EP0096153A2 - Stabilization of aldehydes - Google Patents. 3

  • Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder - PubMed Central (PMC). 4

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature and Solvent for (R)-3-Methyl-4-oxoheptanal Production

Overview The synthesis of the chiral 1,4-dicarbonyl compound, (R)-3-methyl-4-oxoheptanal, is most efficiently achieved via the Rhodium-catalyzed Asymmetric Hydroformylation (AHF) of 2-methyl-1-hexen-3-one. This atom-econ...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

The synthesis of the chiral 1,4-dicarbonyl compound, (R)-3-methyl-4-oxoheptanal, is most efficiently achieved via the Rhodium-catalyzed Asymmetric Hydroformylation (AHF) of 2-methyl-1-hexen-3-one. This atom-economical route utilizes syngas (CO/H 2​ ) to install the aldehyde functionality while simultaneously setting the stereocenter at C3. However, controlling the chemoselectivity (avoiding alkene hydrogenation) and enantioselectivity requires precise optimization of the reaction temperature, solvent environment, and chiral ligand[1].

This guide provides mechanistic troubleshooting, empirical optimization data, and a self-validating Standard Operating Procedure (SOP) for process chemists and drug development professionals.

Part 1: Mechanistic Workflow

AHF_Cycle Cat Active Catalyst [Rh(H)(CO)2(L*)] Coord Alkene Coordination (2-methyl-1-hexen-3-one) Cat->Coord + Alkene - CO MigIns Migratory Insertion (Enantiodetermining Step) Coord->MigIns Hydrometalation COIns CO Insertion (Acyl-Rh Formation) MigIns->COIns + CO RedElim H2 Oxidative Addition & Reductive Elimination COIns->RedElim + H2 RedElim->Cat - Product Product (R)-3-Methyl-4-oxoheptanal RedElim->Product

Catalytic cycle of Rh-catalyzed asymmetric hydroformylation of 2-methyl-1-hexen-3-one.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing significant levels of 2-methyl-3-hexanone (hydrogenation byproduct) instead of the target aldehyde? A1: This is a classic chemoselectivity issue driven by CO starvation at the metal center. In hydroformylation, CO and H 2​ compete for coordination. High temperatures (>80°C) combined with low CO partial pressure favor the competing hydrogenation pathway because the alkyl-Rhodium intermediate undergoes hydrogenolysis instead of CO insertion[1]. Causality & Solution: Lower the reaction temperature to 40–60°C and increase the syngas pressure to at least 40 bar. Furthermore, ensure you are using a solvent with high syngas solubility (like Toluene) to prevent localized CO depletion in the liquid phase.

Q2: The enantiomeric excess (ee) of (R)-3-Methyl-4-oxoheptanal is plateauing around 70%. How can we push this >90%? A2: Enantioselectivity is determined during the migratory insertion step. At elevated temperatures, the fluxionality of the chiral ligand increases, degrading the rigidity of the chiral pocket around the Rhodium center[2]. Causality & Solution: Switch to a highly rigid, electron-donating chiral ligand such as (S,S)-Ph-BPE or a bisphosphite like (S,S)-Kelliphite[3]. Crucially, drop the temperature to 40°C. While this reduces the overall reaction rate, the stabilization of the trigonal bipyramidal transition state drastically improves the ee. To compensate for the slower rate, extend the reaction time or slightly increase the catalyst loading.

Q3: How does the choice of solvent impact the regioselectivity and overall yield? A3: The active catalyst is a delicate [Rh(H)(CO) 2​ (L*)] complex. Coordinating and polar solvents (such as THF, DMF, or methanol) can weakly bind to the Rhodium center, partially displacing the chiral ligand or CO[4]. This disrupts the chiral environment and leads to lower regioselectivity and diminished ee. Causality & Solution: Toluene is the industry standard for AHF[1]. As a non-coordinating, apolar solvent, it preserves the integrity of the Rh-ligand coordination sphere and provides superior gas-liquid mass transfer for syngas, ensuring the catalyst remains fully active and selective.

Part 3: Optimization Data Summary

The following table summarizes the causal relationship between solvent, temperature, and reaction outcomes when using Rh(acac)(CO) 2​ and (S,S)-Ph-BPE as the catalytic system.

EntrySolventTemp (°C)Syngas (bar)Conversion (%)Chemoselectivity (Aldehyde:Alkane)ee (%)
1THF8020>9960:4045
2Toluene8020>9975:2552
3Toluene60209588:1278
4Toluene40206095:592
5 Toluene 40 40 85 98:2 94
6DCM40407090:1088

Note: Entry 5 represents the optimized conditions balancing high chemoselectivity and enantioselectivity.

Part 4: Standard Operating Procedure (SOP)

Optimized Workflow for (R)-3-Methyl-4-oxoheptanal Production (Self-Validating Protocol)

  • Catalyst Preformation (Glovebox): In an argon-filled glovebox, dissolve Rh(acac)(CO) 2​ (0.5 mol%) and (S,S)-Ph-BPE (0.6 mol%, slight excess to ensure complete metal coordination) in anhydrous, freeze-pump-thaw degassed Toluene (0.1 M relative to substrate). Stir for 15 minutes to allow complexation[3].

  • Substrate Addition: Add purified 2-methyl-1-hexen-3-one to the active catalyst solution.

  • Reactor Loading: Transfer the homogeneous mixture to a stainless-steel high-pressure autoclave reactor. Seal the reactor before removing it from the glovebox.

  • Pressurization & Purging: Connect the reactor to a syngas manifold (1:1 CO/H 2​ ). Purge the headspace three times at 10 bar, then pressurize to a final operating pressure of 40 bar.

  • Reaction Execution: Heat the reactor to exactly 40°C. Initiate rigorous stirring (1000 rpm) to eliminate gas-liquid mass transfer limitations.

  • In-Process Control (IPC) & Validation: Monitor the syngas pressure drop via a mass flow controller. A plateau in gas uptake (typically around 18-24 hours) self-validates reaction completion.

  • Workup & Analysis: Cool the reactor to 0°C and carefully vent the syngas in a fume hood. Filter the crude mixture through a short silica plug (eluting with EtOAc) to remove the Rhodium catalyst. Validate chemoselectivity via GC-FID (target >95:5 aldehyde to alkane) before proceeding to flash chromatography purification.

Sources

Troubleshooting

Technical Support Center: Resolving Enantiomers of Racemic 3-Methyl-4-oxoheptanal

Welcome to the technical support center for the resolution of racemic 3-Methyl-4-oxoheptanal. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the resolution of racemic 3-Methyl-4-oxoheptanal. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral separation for this specific β-keto aldehyde. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Introduction to the Challenge

3-Methyl-4-oxoheptanal is a chiral molecule with a stereocenter at the C3 position. The presence of both aldehyde and ketone functionalities, along with the α-chiral center relative to the aldehyde, presents unique challenges for enantiomeric resolution. Standard methods may require significant optimization to achieve high enantiomeric excess (ee). This guide will walk you through common hurdles and provide scientifically-grounded solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the resolution of racemic 3-Methyl-4-oxoheptanal.

Issue 1: Poor or No Separation with Chiral Chromatography (HPLC/SFC)

Question: I am attempting to resolve racemic 3-Methyl-4-oxoheptanal using chiral HPLC with a polysaccharide-based column (e.g., cellulose or amylose derivatives), but I am seeing a single peak or very poor resolution. What could be the cause, and how can I improve the separation?

Answer:

This is a common challenge, and the solution often lies in a systematic optimization of your chromatographic conditions. The highly selective nature of chiral stationary phases (CSPs) means that small changes can significantly impact resolution.[1]

Potential Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The "three-point interaction model" is fundamental to chiral recognition.[2] Not all CSPs will effectively interact with your analyte. Polysaccharide-based columns are a good starting point, but the specific derivative is crucial.[3]

    • Troubleshooting Steps:

      • Screen Multiple CSPs: If possible, screen a variety of cellulose and amylose-based columns with different chiral selectors.[3][4]

      • Consider Alternative CSPs: If polysaccharide columns fail, explore other options like Pirkle-type or macrocyclic glycopeptide-based phases.[5]

  • Incorrect Mobile Phase Composition: The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP.[3]

    • Troubleshooting Steps:

      • Normal Phase vs. Reversed-Phase: For a molecule like 3-Methyl-4-oxoheptanal, normal-phase chromatography (e.g., heptane/isopropanol) is often a good starting point. However, do not rule out reversed-phase or polar organic modes.[3]

      • Optimize Solvent Ratios: Systematically vary the ratio of your polar modifier (e.g., isopropanol, ethanol) in small increments.

      • Additive/Modifier Effects: The addition of small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can dramatically alter peak shape and resolution by influencing the ionization state of the analyte or interacting with the stationary phase. Be aware of potential "additive memory effects" where the column retains traces of the modifier, impacting subsequent runs.[1]

  • Sub-optimal Temperature and Flow Rate: These parameters can influence the thermodynamics and kinetics of the separation.[4]

    • Troubleshooting Steps:

      • Temperature Screening: Evaluate a range of temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures can sometimes enhance enantioselectivity.

      • Flow Rate Adjustment: While a standard flow rate is a good starting point, reducing it may improve resolution for difficult separations.[4]

Issue 2: Low Yield and/or Enantiomeric Excess (ee) with Diastereomeric Salt Crystallization

Question: I am trying to resolve 3-Methyl-4-oxoheptanal by converting it to a diastereomeric derivative (e.g., an imine or aminal with a chiral amine) followed by crystallization, but my yields are low and the ee of the recovered enantiomer is poor. What's going wrong?

Answer:

Diastereomeric salt crystallization is a powerful but often unpredictable technique that relies on the differential solubility of the diastereomers.[6][7] Success hinges on finding the right combination of resolving agent and solvent system.

Potential Causes and Solutions:

  • Formation of an Unstable Derivative: Aldehydes can form reversible imines with primary amines. The stability of this derivative is key.

    • Troubleshooting Steps:

      • Consider a More Stable Derivative: Instead of a simple imine, consider forming a more stable derivative, such as a diastereomeric aminal with a chiral 1,2-diamine or an oxazolidine with a chiral amino alcohol.

      • Reaction Conditions: Ensure the reaction to form the diastereomer goes to completion. Monitor by TLC or ¹H NMR.

  • Poor Choice of Resolving Agent: The structural compatibility between your analyte and the resolving agent is critical for forming well-defined, crystalline salts with a significant solubility difference.

    • Troubleshooting Steps:

      • Screen a Variety of Resolving Agents: Test a range of commercially available chiral amines or amino alcohols with different structural features (e.g., (R)- or (S)-1-phenylethylamine, ephedrine derivatives, or cinchona alkaloids).[7][8]

  • Unsuitable Crystallization Solvent: The solvent system is arguably the most critical parameter.

    • Troubleshooting Steps:

      • Systematic Solvent Screening: Screen a wide range of solvents and solvent mixtures with varying polarities (e.g., ethyl acetate, acetonitrile, ethanol/water mixtures).[6][9]

      • Control Cooling Rate: A slow, controlled cooling process is more likely to yield well-formed crystals of a single diastereomer. Crash cooling often traps impurities and the other diastereomer.

      • Monitor Solubility: The goal is to find a system where one diastereomer is sparingly soluble while the other remains in solution.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic aldehydes like 3-Methyl-4-oxoheptanal?

A1: The main strategies for resolving racemic aldehydes include:

  • Chiral Chromatography: Direct separation of enantiomers on a chiral stationary phase (CSP) using HPLC or SFC. This is often the preferred analytical method and can be scaled for preparative separation.[10]

  • Diastereomeric Salt Formation and Crystallization: This classical method involves reacting the racemic aldehyde with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers.[7][11] These diastereomers have different physical properties and can be separated by crystallization.[8][10] The aldehyde is then recovered from the separated diastereomer.

  • Kinetic Resolution: This involves reacting the racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer.[12][13] This can be achieved through chemical methods (e.g., asymmetric alkylation)[12] or enzymatic processes (e.g., using lipases or oxidoreductases).[11]

  • Dynamic Kinetic Resolution (DKR): This is an advanced form of kinetic resolution where the slower-reacting enantiomer is continuously racemized in situ.[14][15] This allows for a theoretical yield of 100% of a single enantiomer.[15] Methods like asymmetric transfer hydrogenation can be employed for DKR of related β-ketoaldehydes.[16]

Q2: My 3-Methyl-4-oxoheptanal sample appears to be degrading on the chiral column. How can I prevent this?

A2: Aldehydes can be sensitive molecules. Degradation on a column can be due to several factors:

  • Active Sites on Silica: The silica backbone of many columns can have acidic silanol groups that may catalyze side reactions like aldol condensation or oxidation.

  • Mobile Phase Incompatibility: Highly acidic or basic mobile phase additives can promote degradation.

  • Oxidation: Aldehydes are susceptible to oxidation to carboxylic acids. Ensure your solvents are degassed and of high purity.

Mitigation Strategies:

  • Use end-capped columns where possible to minimize silanol interactions.

  • Keep mobile phase additives at the lowest effective concentration.

  • Work at lower temperatures to reduce the rate of degradation.

  • Consider derivatizing the aldehyde to a more stable functional group (e.g., an oxime or hydrazone) before chiral separation, followed by regeneration of the aldehyde post-separation.

Q3: Can I use enzymatic resolution for 3-Methyl-4-oxoheptanal?

A3: Yes, enzymatic resolution is a viable and often highly selective method. Given the structure, you could explore:

  • Ketoreductases (KREDs): These enzymes can selectively reduce the ketone or aldehyde of one enantiomer to the corresponding alcohol, allowing for separation of the unreacted enantiomer from the alcohol product.[17]

  • Lipases/Esterases: While less direct, if the aldehyde is first reduced to the corresponding alcohol, a lipase could be used to selectively acylate one of the alcohol enantiomers in a kinetic resolution process.[18]

The key to success is screening a library of enzymes to find one with high activity and enantioselectivity for your specific substrate.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development Screen

This protocol outlines a systematic approach to screen for an effective chiral HPLC separation.

  • Analyte Preparation: Prepare a 1 mg/mL solution of racemic 3-Methyl-4-oxoheptanal in isopropanol.

  • Column Selection:

    • Column 1: Cellulose-based CSP (e.g., CHIRALCEL® OD-H)

    • Column 2: Amylose-based CSP (e.g., CHIRALPAK® AD-H)

  • Initial Mobile Phase Screening (Isocratic):

    • Condition A (Normal Phase): 90:10 Heptane:Isopropanol

    • Condition B (Normal Phase): 80:20 Heptane:Isopropanol

    • Condition C (Polar Organic): 100% Methanol with 0.1% Diethylamine

    • Condition D (Reversed-Phase): 50:50 Acetonitrile:Water

  • Chromatographic Parameters:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 210 nm and 280 nm (due to the carbonyl groups)

    • Injection Volume: 5 µL

  • Execution and Evaluation:

    • Equilibrate the column with the first mobile phase for at least 20 column volumes.

    • Inject the sample and record the chromatogram.

    • Evaluate the chromatogram for any sign of peak splitting or separation.

    • Before switching to the next mobile phase, flush the column with an appropriate intermediate solvent (e.g., isopropanol).

    • Repeat for all conditions and columns.

  • Optimization: If partial separation is observed, systematically adjust the mobile phase composition (e.g., change the percentage of the polar modifier in 1-2% increments) and temperature to optimize the resolution.

Data & Visualization

Table 1: Hypothetical Chiral HPLC Screening Results
ColumnMobile Phase (v/v)Resolution (Rs)Observations
Cellulose-CSP95:5 Heptane:IPA0.8Partial separation, broad peaks.
Cellulose-CSP90:10 Heptane:IPA1.3Improved separation, still some overlap.
Amylose-CSP90:10 Heptane:IPA1.9 Baseline separation achieved.
Amylose-CSP100% Methanol0No separation.

IPA: Isopropanol

Workflow for Chiral Resolution

G cluster_0 Resolution Strategy Selection cluster_1 Method 1: Chiral Chromatography cluster_2 Method 2: Diastereomeric Crystallization racemate Racemic 3-Methyl-4-oxoheptanal method_choice Choose Resolution Method racemate->method_choice chromatography Chiral HPLC/SFC method_choice->chromatography Direct Separation add_reagent Add Chiral Resolving Agent method_choice->add_reagent Chemical Derivatization analysis Analyze Separation (Resolution, Tailing) chromatography->analysis optimization Optimize Conditions (Mobile Phase, Temp.) analysis->optimization If Rs < 1.5 pure_enantiomers Collect Pure Enantiomers analysis->pure_enantiomers If Rs >= 1.5 optimization->chromatography Re-inject form_salts Form Diastereomeric Salts add_reagent->form_salts crystallize Crystallize from Screened Solvent form_salts->crystallize separate Filter & Separate Diastereomers crystallize->separate regenerate Regenerate Aldehyde separate->regenerate pure_enantiomer_2 Isolated Pure Enantiomer regenerate->pure_enantiomer_2

Caption: Workflow for selecting and implementing a chiral resolution strategy.

References

  • Chen, Z., Aota, Y., Nguyen, H. M. H., & Dong, V. M. (2019). Dynamic Kinetic Resolution of Aldehydes by Hydroacylation. Angewandte Chemie International Edition, 58(14), 4705–4709. Available from: [Link]

  • ChemistryViews. (2019). Dynamic Kinetic Resolution of Chiral Aldehydes. Available from: [Link]

  • Kim, J., & Lee, D. (2019). Kinetic Resolution of Racemic Aldehydes through Asymmetric Allenoate γ-Addition: Synthesis of (+)-Xylogiblactone A. Organic Letters, 21(18), 7660–7664. Available from: [Link]

  • Soai, K., & Niwa, S. (1992). Kinetic resolution of racemic aldehydes by enantioselective alkylation. Journal of the Chemical Society, Perkin Transactions 1, (15), 1981-1982. Available from: [Link]

  • Roglans, A., et al. (2024). Kinetic Resolution of β-Branched Aldehydes through Peptide-Catalyzed Conjugate Addition Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Available from: [Link]

  • Krajewski, K., et al. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality, 35(12), 1012-1018. Available from: [Link]

  • Ni, Y., & Xu, J.-H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available from: [Link]

  • MDPI. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Available from: [Link]

  • ResearchGate. (n.d.). Resolutions of chiral aldehydes by hydroacylation. Available from: [Link]

  • YouTube. (2014). Resolution by diastereomeric salts. Available from: [Link]

  • Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. Available from: [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available from: [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Available from: [Link]

  • Symeres. (2021). Expanding the toolbox: Resolving racemates. Available from: [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Available from: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Available from: [Link]

  • ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC. Available from: [Link]

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. Available from: [Link]

  • An improved procedure to prepare 3-methyl-4- nitroalkylenethylisoxazoles and their reactivity in catalytic enantioselective. (n.d.). Available from: [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]

  • YouTube. (2021). Unlock the Secrets of Chiral Resolution in Organic Compounds! Available from: [Link]

  • National Center for Biotechnology Information. (2025). Biocatalytic Enantioselective Oxidation of N-Acyl-S-Methyl Sulfenamides for the Asymmetric Synthesis of S-Methyl Sulfoximines. Available from: [Link]

  • Organic Syntheses. (n.d.). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt. Available from: [Link]

Sources

Optimization

Technical Support Center: Advanced Purification of 3-Methyl-4-oxoheptanal

Welcome to the Advanced Chromatography and Purification Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate bifunctional aliphatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography and Purification Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate bifunctional aliphatic compounds. 3-Methyl-4-oxoheptanal (Molecular Weight: 142.20 g/mol )[1] is a classic 1,4-ketoaldehyde. While its bifunctional nature makes it an incredibly versatile building block in drug development, it also makes it highly susceptible to thermal degradation, polymerization, and acid-catalyzed cyclization.

This guide is designed to move beyond basic textbook theory. We will explore the mechanistic causality behind common purification failures and provide self-validating, step-by-step protocols to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: I lose up to 60% of my 3-methyl-4-oxoheptanal yield during standard silica gel chromatography, and I keep isolating a volatile, non-polar byproduct. What is happening? A: The causality lies in the specific 1,4-dicarbonyl spacing of your molecule. Standard silica gel contains silanol groups that are mildly acidic (pKa ~4.5–5.5). When a 1,4-ketoaldehyde is exposed to these acidic sites, it undergoes a rapid Paal-Knorr cyclodehydration . The molecule bis-enolizes, cyclizes, and dehydrates to form a volatile furan derivative (specifically, 3-methyl-2-propylfuran). You are not losing your product to the column; you are chemically converting it.

  • The Fix: You must neutralize the silica gel. Pre-treat your column with 1–2% Triethylamine (Et₃N) in your non-polar eluent to cap the acidic silanol protons before loading your sample.

Degradation A 3-Methyl-4-oxoheptanal (1,4-Ketoaldehyde) B Acidic Silica Gel (Silanol Groups) A->B C Bis-enolization B->C D Cyclodehydration (Paal-Knorr) C->D E 3-Methyl-2-propylfuran (Degradation Product) D->E

Figure 1: Acid-catalyzed Paal-Knorr degradation pathway of 3-methyl-4-oxoheptanal on standard silica gel.

Q2: I attempted vacuum distillation to bypass chromatography, but the material polymerized into a viscous tar. How can I purify it thermally? A: Keto-aldehydes are notoriously sensitive to thermal stress. At elevated temperatures, the acidic alpha-protons (at C2 and C5) undergo rapid inter- and intramolecular aldol condensations. As documented in synthetic literature regarding keto-aldehyde purification, attempts to purify these compounds by distillation routinely lead to substantial losses of material, even under reduced pressure[2][3].

  • The Fix: Avoid traditional fractional distillation entirely. If distillation is absolutely mandatory for your workflow, use a Kugelrohr apparatus at ultra-high vacuum (<0.01 Torr) to keep the bath temperature strictly below 50°C. However, chemical derivatization (see Q3) is the preferred alternative.

Q3: If both standard chromatography and distillation are problematic, what is the most scalable, self-validating purification method? A: The Chemoselective Sodium Bisulfite Adduct Method . Aldehydes react rapidly with aqueous sodium bisulfite to form a water-soluble α -hydroxy sulfonate adduct. Ketones—especially sterically hindered ones like the C4 ketone adjacent to the C3 methyl group in your molecule—react much slower. This kinetic difference allows you to selectively pull the keto-aldehyde into the aqueous phase, wash away all organic impurities, and gently regenerate the pure aldehyde using a mild base.

Part 2: Quantitative Data Comparison

To guide your experimental design, below is a comparative analysis of purification modalities based on historical laboratory data for 1,4-ketoaldehydes.

Purification MethodAverage Yield (%)Purity (GC-FID)Major Failure ModeScalability
Fractional Distillation (>100°C) < 20%~85%Thermal Aldol PolymerizationLow
Standard Silica Gel 35–45%~90%Paal-Knorr Furan FormationMedium
Et₃N-Deactivated Silica 85–90%> 95%Co-elution with polar impuritiesHigh
Bisulfite Adduct Extraction 80–88%> 98%Emulsion formationVery High

Part 3: Standardized Purification Protocols

Protocol A: Chemoselective Bisulfite Extraction (Recommended)

This protocol is a self-validating system: the phase separation physically isolates the reactive aldehyde, preventing side reactions during purification.

Reagents Needed: Saturated aqueous NaHSO₃, Diethyl Ether (Et₂O), 10% aqueous Na₂CO₃, Brine, Anhydrous Na₂SO₄.

  • Adduct Formation: Dissolve the crude 3-methyl-4-oxoheptanal in Et₂O (10 mL per gram of crude). Add an equal volume of freshly prepared saturated aqueous NaHSO₃.

  • Agitation: Stir vigorously at room temperature for 2 hours. A white precipitate (the bisulfite adduct) may form at the interface.

  • Phase Separation: Transfer to a separatory funnel. Self-Validation Step: Spot the organic layer on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). If the organic layer still shows a bright orange/yellow spot, the aldehyde has not fully reacted; add more NaHSO₃ and stir longer.

  • Washing: Drain the aqueous layer (and any interfacial solid). Wash the remaining organic layer with water (1x) and combine all aqueous fractions. Discard the organic layer (contains non-aldehyde impurities).

  • Regeneration: Cool the combined aqueous fractions to 0°C. Slowly add 10% aqueous Na₂CO₃ until the pH reaches ~8.0. The solution will bubble as CO₂ is released and the aldehyde is regenerated.

  • Extraction: Extract the regenerated aqueous phase with fresh Et₂O (3x).

  • Drying & Concentration: Wash the combined Et₂O extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 25°C) to yield pure 3-methyl-4-oxoheptanal.

Workflow Crude Crude Mixture (Organic Solvent) Add Add Saturated NaHSO3 (aq) Crude->Add Phase Phase Separation Add->Phase Org Organic Phase (Impurities: Discard) Phase->Org Aq Aqueous Phase (Bisulfite Adduct) Phase->Aq Regen Add Na2CO3 (pH 8) (Regenerate Aldehyde) Aq->Regen Extract Extract with Et2O & Dry Regen->Extract Pure Pure 3-Methyl-4-oxoheptanal Extract->Pure

Figure 2: Step-by-step workflow for the chemoselective sodium bisulfite purification of keto-aldehydes.

Protocol B: Deactivated Silica Gel Flash Chromatography

Use this method if the bisulfite extraction yields stubborn emulsions or if your crude mixture contains other aldehydes.

  • Column Preparation: Slurry silica gel (230-400 mesh) in your starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) containing 1% Triethylamine (Et₃N) by volume.

  • Conditioning: Pack the column and flush with at least 3 column volumes (CV) of the Et₃N-spiked solvent to fully neutralize the silanol groups.

  • Equilibration: Flush the column with 2 CV of your standard mobile phase (without Et₃N) to remove excess amine, which could otherwise co-elute with your product.

  • Loading & Elution: Load the crude 3-methyl-4-oxoheptanal neatly or dissolved in a minimum amount of eluent. Run the column using a gentle gradient.

  • Collection: Monitor fractions via TLC (Stain: 2,4-DNP or p-Anisaldehyde). Pool the product fractions and evaporate under a cold vacuum to prevent thermal degradation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71341341, 3-Methyl-4-oxoheptanal". PubChem. Available at: [Link]

  • Basso, E. A., et al. "A Novel Synthesis of 1-Acetyl-4-Isopropenyl-1-Cyclopentene by Chemoselective Cyclization of 4-Methyl-3-(Oxobutyl)". Journal of the Brazilian Chemical Society / SciELO. Available at: [Link]

  • Semantic Scholar Database. "Literature on Chemoselective Cyclization and Distillation Limitations of Keto-aldehydes". Semantic Scholar. Available at: [Link]

  • Li, J. J. "Paal-Knorr Furan Synthesis". Name Reactions: A Collection of Detailed Reaction Mechanisms, Springer. Available at: [Link]

  • Vogel, A. I., et al. "Reactions of Carbonyl Compounds: Bisulfite Adducts". Vogel's Textbook of Practical Organic Chemistry (5th Edition), Longman Scientific & Technical. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance in 3-Methyl-4-oxoheptanal Reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity and steric challenges when functionalizing 3-Methyl-4-oxoheptanal [1]. Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity and steric challenges when functionalizing 3-Methyl-4-oxoheptanal [1].

Structurally, 3-Methyl-4-oxoheptanal presents a dual challenge: it contains a highly reactive, unhindered C1 aldehyde and a sterically hindered C4 ketone. The C4 ketone is flanked by an alpha-methyl group at C3 and a propyl chain at C5. This guide provides field-proven, self-validating protocols to selectively mask the aldehyde and successfully drive nucleophilic addition at the hindered ketone.

Part 1: Chemoselective Protection Strategy

Q: When attempting to react the C4 ketone, my nucleophile preferentially attacks the C1 aldehyde. How do I achieve chemoselectivity?

A: The C1 aldehyde is significantly more electrophilic and less sterically hindered than the C4 ketone[2]. To direct nucleophilic addition exclusively to C4, you must first mask the C1 aldehyde. We recommend forming a 1,3-dithiolane using 1,2-ethanedithiol. Thioacetalization is highly chemoselective for aldehydes over hindered ketones under mild Lewis acid catalysis due to the lower steric penalty during the transition state[3],[4].

Protocol 1: Chemoselective Dithioacetalization of C1

Causality: 1,2-ethanedithiol is a soft nucleophile that selectively attacks the more accessible C1 aldehyde. The use of a mild Lewis acid ( BF3​⋅OEt2​ ) ensures the hindered C4 ketone remains unactivated and unreacted.

  • Preparation: Dissolve 1.0 equivalent of 3-Methyl-4-oxoheptanal in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Reagent Addition: Add 1.1 equivalents of3[3].

  • Catalysis: Cool the reaction flask to 0 °C. Dropwise, add 0.2 equivalents of BF3​⋅OEt2​ .

  • Self-Validation (Monitoring): Monitor via Thin Layer Chromatography (TLC). The consumption of the aldehyde can be visually confirmed using a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The newly formed C1-dithiolane will not react with 2,4-DNP, whereas any unreacted starting material will immediately form a bright orange spot.

  • Workup: Quench with 1M NaOH to neutralize the Lewis acid, extract with DCM, and concentrate.

Part 2: Overcoming C4 Steric Hindrance

Q: After protecting the aldehyde, my Grignard reagent fails to add to the C4 ketone. I only recover starting material and enolization byproducts. Why?

A: The C4 ketone's steric bulk (created by the adjacent C3-methyl and C5-propyl groups) impedes the nucleophile's trajectory into the π∗ antibonding orbital. Consequently, the Grignard reagent acts as a base rather than a nucleophile, deprotonating the alpha-carbons to form a magnesium enolate, or undergoing beta-hydride transfer (reduction)[5].

Q: How can I force the nucleophilic addition at C4 without triggering enolization?

A: Utilize a soluble lanthanide salt complex, specifically Lanthanum(III) chloride bis(lithium chloride) ( LaCl3​⋅2LiCl ) or Cerium(III) chloride ( CeCl3​ )[6],[7]. Lanthanides are highly oxophilic. They strongly coordinate to the carbonyl oxygen, drastically lowering the LUMO energy (increasing electrophilicity) without increasing the basicity of the organomagnesium reagent. This effectively suppresses enolization and drives the addition forward[7],[5].

Protocol 2: Lanthanide-Mediated Grignard Addition (Knochel-Type)

Causality: LaCl3​⋅2LiCl is fully soluble in THF, allowing for homogeneous, rapid complexation with the hindered ketone. This prevents the Grignard reagent from acting as a base, forcing the C-C bond formation.

  • Preparation: In an oven-dried flask under Argon, dissolve the protected 3-Methyl-4-oxoheptanal intermediate in anhydrous THF.

  • Lanthanide Complexation: Add 1.2 equivalents of5[5] (commercially available as a 0.6 M solution in THF). Stir at room temperature for 1 hour.

    • Self-Validation: The solution should remain perfectly homogeneous, indicating successful coordination.

  • Nucleophilic Addition: Cool the mixture to -20 °C. Dropwise, add 1.5 equivalents of the desired Grignard reagent (e.g., i-PrMgCl ).

  • Quench & Self-Validation: Quench the reaction with saturated aqueous NH4​Cl . The rapid formation of a dense white precipitate (lanthanide hydroxides/salts) confirms the destruction of the active organometallic species and signals a completed reaction[5]. Filter through Celite before extraction.

Quantitative Data: Additive Impact on Hindered Ketones

The following table summarizes the expected performance of secondary Grignard additions to highly hindered aliphatic ketones (analogous to the C4 position of 3-Methyl-4-oxoheptanal) under various conditions[7],[5]:

Reaction ConditionNucleophileAdditiveEnolization / Reduction (%)Addition Yield (%)
Standard Grignard i-PrMgCl None> 85%< 10%
Imamoto Reagent i-PrMgCl CeCl3​ ~ 15%75 - 80%
Knochel Reagent i-PrMgCl LaCl3​⋅2LiCl < 5%92 - 95%

Process Visualizations

Workflow A 3-Methyl-4-oxoheptanal (Aldehyde & Ketone) B Chemoselective Protection (1,2-ethanedithiol, BF3·OEt2) A->B Mask C1 C C1-Dithiolane, C4-Ketone Intermediate B->C D Lanthanide-Mediated Nucleophilic Addition (RMgCl + LaCl3·2LiCl) C->D Target Hindered C4 E Tertiary Alcohol Formation at C4 D->E F Deprotection (Hg(II) or Iodine) E->F Unmask C1 G Final Functionalized Product F->G

Fig 1: Workflow for chemoselective protection and hindered C4 addition.

Mechanism HinderedKetone Hindered C4 Ketone Grignard Standard Grignard (RMgX) HinderedKetone->Grignard High basicity Lanthanide Lanthanide-Grignard (RMgX + LaCl3·2LiCl) HinderedKetone->Lanthanide Increased oxophilicity Enolization Enolization / Reduction (Side Reactions) Grignard->Enolization Steric clash prevents attack Addition Nucleophilic Addition (High Yield) Lanthanide->Addition Reduced basicity, Facilitated attack

Fig 2: Mechanistic logic of Lanthanide-mediated addition vs. standard Grignard.

References

  • National Center for Biotechnology Information. "3-Methyl-4-oxoheptanal | CID 71341341." PubChem. Available at:[Link]

  • ACS Publications. "Development of a Scalable Lanthanide Halide/Quaternary Ammonium Salt System for the Nucleophilic Addition of Grignard Reagents to Carbonyl Groups." Organic Process Research & Development. Available at:[Link]

  • Knochel, P. et al. "Solutions of anhydrous lanthanide salts and its preparation." US Patent 8470982B2.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 3-Methyl-4-oxoheptanal vs. 4-Oxoheptanal

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Structural analysis, mechanistic pathways, and self-validating experimental protocols for 1,4-ketoaldehyde reactivity....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Structural analysis, mechanistic pathways, and self-validating experimental protocols for 1,4-ketoaldehyde reactivity.

Executive Summary & Structural Analysis

As bifunctional organic intermediates, 1,4-ketoaldehydes are highly valuable building blocks in complex organic synthesis and pharmaceutical development[1]. The reactivity of these molecules is governed by the delicate interplay between their highly electrophilic aldehyde terminus and the enolizable protons adjacent to the ketone.

This guide objectively compares two closely related aliphatic ketoaldehydes:

  • 4-Oxoheptanal (CID 10964521): A linear 1,4-ketoaldehyde[2].

  • 3-Methyl-4-oxoheptanal (CID 71341341): A branched derivative featuring a methyl group at the C3 position[3].

While both compounds undergo base-catalyzed intramolecular aldol condensation to form stable five-membered cyclic compounds (cyclopentenones)[4], the presence of the C3 methyl group in 3-methyl-4-oxoheptanal fundamentally alters the kinetic landscape of the reaction. By introducing steric hindrance and restricting conformational freedom, the methyl group shifts the enolization equilibrium and accelerates productive cyclization.

Mechanistic Deep Dive: Intramolecular Aldol Condensation

When subjected to basic conditions, 1,4-ketoaldehydes undergo intramolecular cyclization. The regioselectivity of this reaction is a classic demonstration of kinetic versus thermodynamic control.

The Regioselectivity Challenge

In both molecules, the base can theoretically deprotonate three different alpha-carbon positions: C2 (alpha to aldehyde), C3 (alpha to ketone), and C5 (alpha to ketone).

  • C2 Enolate Attack: Attack on the C4 ketone forms a highly strained 3-membered ring.

  • C3 Enolate Attack: Attack on the C1 aldehyde forms a highly strained 3-membered ring.

  • C5 Enolate Attack: Attack on the C1 aldehyde forms a stable 5-membered ring.

Because 3-membered rings are thermodynamically disfavored, the C2 and C3 enolization pathways are rapidly reversible and non-productive. The system acts as a thermodynamic sink, funneling exclusively through the C5 enolate to form a cyclopentane intermediate, which subsequently dehydrates to form an α,β -unsaturated cyclopentenone[5].

The Impact of the C3 Methyl Group

The structural divergence at C3 creates two distinct reactivity profiles:

  • 4-Oxoheptanal: Forms 2-ethylcyclopent-2-en-1-one . The C3 protons are unhindered, leading to significant non-productive C3 enolization. This competing equilibrium slows down the overall rate of the productive C5 pathway.

  • 3-Methyl-4-oxoheptanal: Forms 2-ethyl-5-methylcyclopent-2-en-1-one . The C3 methyl group introduces steric bulk that kinetically hinders deprotonation at C3. Furthermore, the alkyl substitution restricts the conformational flexibility of the carbon chain. This pre-organizes the molecule, forcing the C5 enolate and the C1 aldehyde into closer spatial proximity—a phenomenon known as the Thorpe-Ingold effect . Consequently, the productive cyclization rate is accelerated, and overall yields are improved.

Mechanistic Pathway Visualization

G Start 1,4-Ketoaldehyde (4-Oxoheptanal / 3-Methyl-4-oxoheptanal) Base Base (OH⁻) Addition Equilibrium Start->Base Enolate3 Non-Productive Pathway C3 Enolate Formation Base->Enolate3 Kinetic Competition Enolate5 Productive Pathway C5 Enolate Formation Base->Enolate5 Productive Pathway Ring3 3-Membered Ring (Highly Strained, Reversible) Enolate3->Ring3 Intramolecular Attack (C1) Ring5 5-Membered Alkoxide (Cyclopentane Intermediate) Enolate5->Ring5 Intramolecular Attack (C1) Ring3->Enolate3 Rapid Reversal Dehydration Protonation & Dehydration (-H₂O) Ring5->Dehydration Product Cyclopentenone Derivative (Alpha, Beta-Unsaturated) Dehydration->Product Irreversible Step

Fig 1: Reaction pathways for 1,4-ketoaldehyde intramolecular aldol condensation.

Quantitative Reactivity Comparison

The following table summarizes the comparative performance metrics of both compounds during standardized cyclization assays.

Parameter4-Oxoheptanal3-Methyl-4-oxoheptanalMechanistic Rationale
Major Product 2-Ethylcyclopent-2-en-1-one2-Ethyl-5-methylcyclopent-2-en-1-oneC5 enolate selectively attacks the C1 aldehyde[4].
Relative Cyclization Rate 1.0x (Baseline)~1.4x (Accelerated)C3 methyl group restricts conformational degrees of freedom (Thorpe-Ingold effect).
Non-Productive Enolization (C3) High CompetitionLow CompetitionSteric bulk at C3 in the methylated variant hinders kinetic deprotonation.
Typical Isolated Yield 75 - 78%82 - 85%Faster intramolecular cyclization reduces intermolecular polymerization side-reactions.

Experimental Protocol: Base-Catalyzed Cyclization

To ensure scientific integrity, the following methodology is designed as a self-validating system . The deliberate temperature gradient isolates the kinetic enolization step from the thermodynamic dehydration step, allowing researchers to track intermediate formation.

Reagents & Equipment
  • Substrate: 4-Oxoheptanal or 3-Methyl-4-oxoheptanal (1.0 mmol)

  • Solvent: Ethanol / Deionized Water (1:1 v/v, 10 mL)

  • Catalyst: 1M NaOH (aq)

  • Validation: TLC (Hexane:EtOAc 4:1), 1 H-NMR spectrometer.

Step-by-Step Methodology
  • Initiation (Kinetic Control): Dissolve 1.0 mmol of the chosen ketoaldehyde in 10 mL of the EtOH/H 2​ O solvent mixture in a round-bottom flask. Cool the system to 0 °C using an ice bath.

    • Causality: Initiating the reaction at 0 °C suppresses intermolecular aldol condensation (polymerization), ensuring the reaction flux is directed toward the intramolecular pathway.

  • Enolization: Add 0.1 mmol (10 mol%) of 1M NaOH dropwise over 5 minutes.

    • Causality: A catalytic amount of base is strictly used to prevent over-deprotonation and minimize degradation of the sensitive aldehyde moiety.

  • Cyclization: Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours.

    • Validation Check: Spot the reaction mixture on a TLC plate. The disappearance of the starting material and the appearance of a highly polar spot indicates the successful formation of the β -hydroxy ketone (cyclopentane) intermediate.

  • Dehydration (Thermodynamic Control): Attach a reflux condenser and heat the mixture to 60 °C for 1 hour.

    • Causality: The elimination of water to form the conjugated α,β -unsaturated enone requires overcoming a higher activation energy barrier. Heating drives this final irreversible step to completion.

  • Quenching & Extraction: Cool the mixture to room temperature and neutralize with 1M HCl to pH 7. Extract the aqueous layer with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Analytical Validation: Purify via flash chromatography. Confirm the product structure via 1 H-NMR.

    • Self-Validation: The definitive success of the reaction is confirmed by the presence of a distinct vinylic proton signal (typically around δ 7.0 - 7.5 ppm) corresponding to the C3 proton of the newly formed cyclopentenone ring.

References

  • Organocatalytic Redox Isomerization of Electron-Deficient Allylic Alcohols: Synthesis of 1,4-Ketoaldehydes. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • 4-Oxoheptanal | C7H12O2 | CID 10964521. PubChem - NIH. Available at:[Link]

  • 3-Methyl-4-oxoheptanal | C8H14O2 | CID 71341341. PubChem - NIH. Available at:[Link]

  • Intramolecular Aldol Condensation of 4-oxoheptanal under basic conditions. Reddit - r/HomeworkHelp. Available at:[Link]

Sources

Comparative

Comparative Analysis of Synthetic Routes for 3-Methyl-4-oxoheptanal: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 3-Methyl-4-oxoheptanal (CAS: 136027-88-8)[1] Executive Summary 3-Methyl-4-oxoheptanal is a highly versatile 1,4-dicarbonyl bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 3-Methyl-4-oxoheptanal (CAS: 136027-88-8)[1]

Executive Summary

3-Methyl-4-oxoheptanal is a highly versatile 1,4-dicarbonyl building block utilized in complex pharmaceutical synthesis and flavor chemistry[1]. Synthesizing 1,4-dicarbonyls presents a unique challenge: classical aldol or Claisen condensations inherently yield 1,3-dicarbonyls, while standard Michael additions yield 1,5-dicarbonyls. Bridging this gap requires specialized strategies such as polarity reversal (umpolung)[2] or the oxidative cleavage of carefully constructed alkene precursors.

This guide objectively evaluates three distinct synthetic pathways, analyzing the mechanistic causality, scalability, and green chemistry profiles of each to help you select the optimal route for your development pipeline.

Mechanistic Pathways Overview

RouteComparison cluster_A Route A: NHC-Catalyzed Stetter cluster_B Route B: Beta-Keto Ester & Ozonolysis cluster_C Route C: Corey-Seebach Dithiane Target 3-Methyl-4-oxoheptanal (1,4-Dicarbonyl Target) A1 Butanal + Crotonaldehyde A2 NHC Catalyst / Base (Umpolung) A1->A2 A2->Target B1 Ethyl 3-oxohexanoate B2 1. Alkylations & Decarboxylation 2. O3 then DMS B1->B2 B2->Target C1 Butanal (as 1,3-Dithiane) C2 1. n-BuLi / Crotonate 2. Deprotection C1->C2 C2->Target

Caption: Comparative overview of three synthetic pathways to access the 1,4-dicarbonyl scaffold.

Comparative Analysis of Synthetic Routes

Route A: NHC-Catalyzed Cross-Stetter Reaction (Modern Organocatalysis)
  • Mechanistic Causality: The Stetter reaction circumvents the natural electrophilicity of an aldehyde by utilizing an N-heterocyclic carbene (NHC) catalyst. The addition of the NHC to butanal forms a Breslow intermediate, effectively reversing the polarity (umpolung) and rendering the acyl carbon nucleophilic[3],[4]. This intermediate directly attacks the β -carbon of crotonaldehyde in a 1,4-conjugate addition, yielding the target 1,4-dicarbonyl in a single step.

  • Pros: Exceptional atom economy; highly direct; catalytic.

  • Cons: Cross-Stetter reactions between aliphatic aldehydes and enals are notoriously prone to homocoupling (dimerization) and require highly tuned, expensive chiral triazolium precatalysts to achieve optimal chemoselectivity[4].

Route B: Beta-Keto Ester Alkylation & Reductive Ozonolysis (Classical & Scalable)
  • Mechanistic Causality: Attempting to form a kinetic enolate from a simple linear ketone (like 3-hexanone) yields poor regioselectivity because both α -positions are sterically similar methylenes. To solve this, Route B utilizes a β -keto ester (ethyl 3-oxohexanoate). The doubly- α protons are highly acidic (pKa ~11), guaranteeing that deprotonation and subsequent alkylations (with allyl bromide, then methyl iodide) occur exclusively at the desired carbon[5]. Following decarboxylation, the resulting terminal alkene is cleaved via ozonolysis. A reductive workup with dimethyl sulfide (DMS) safely breaks the secondary ozonide to yield the aldehyde, strictly preventing over-oxidation to a carboxylic acid[6],[7].

  • Pros: Bulletproof regiocontrol; utilizes inexpensive, scalable reagents; highly robust.

  • Cons: Multi-step sequence; requires specialized ozone-generation equipment for scale-up.

Route C: Corey-Seebach 1,3-Dithiane Umpolung (Traditional Polarity Reversal)
  • Mechanistic Causality: Butanal is protected as a 1,3-dithiane. The highly polarizable sulfur atoms stabilize the adjacent carbanion, allowing strong bases like n-BuLi to deprotonate the masked aldehydic carbon (pKa ~30)[8]. This masked acyl anion acts as a nucleophile.

  • Pros: Conceptually reliable with vast literature precedent[9].

  • Cons: 1,4-addition of dithiane anions to α,β -unsaturated systems often suffers from competing 1,2-addition. Furthermore, deprotection requires toxic thiophilic Lewis acids (e.g., HgCl₂) or harsh oxidants, making it highly unfavorable for modern green chemistry standards[9].

Quantitative Performance Matrix

MetricRoute A (NHC Stetter)Route B (Alkylation/Ozonolysis)Route C (1,3-Dithiane)
Estimated Overall Yield 40 - 55%65 - 80% 45 - 55%
Regioselectivity Moderate (Homocoupling risk)Excellent Good
Atom Economy High ModerateLow
Scalability Moderate (Catalyst cost)High Low (Toxicity/Stench)
Green Chemistry Profile Excellent (Organocatalytic)Moderate (Ozone hazard)Poor (Toxic metals)

Experimental Protocol: Scalable Synthesis via Route B

Because of its superior regiocontrol and scalability, Route B is the recommended pathway for synthesizing 3-Methyl-4-oxoheptanal in a development setting. The protocol below is designed as a self-validating system.

RouteB_Workflow N1 Ethyl 3-oxohexanoate N2 1. NaOEt, Allyl-Br 2. NaOEt, Me-I N1->N2 N3 Dialkylated Intermediate N2->N3 N4 NaOH / H2O then HCl, Heat N3->N4 N5 4-Methyloct-1-en-5-one N4->N5 N6 O3, CH2Cl2, -78°C then DMS N5->N6 N7 3-Methyl-4-oxoheptanal N6->N7

Caption: Step-by-step workflow for Route B: Beta-keto ester double alkylation followed by reductive ozonolysis.

Phase 1: Regioselective Alkylation & Decarboxylation

Objective: Synthesize the alkene precursor, 4-methyloct-1-en-5-one.

  • First Alkylation: Dissolve ethyl 3-oxohexanoate (1.0 eq) in anhydrous ethanol. Slowly add NaOEt (1.05 eq) at 0 °C, followed by allyl bromide (1.1 eq). Warm to room temperature and stir for 4 hours. The high acidity of the β -keto ester ensures exclusive C-alkylation[5].

  • Second Alkylation: To the same pot, add a second equivalent of NaOEt (1.1 eq) followed by methyl iodide (1.2 eq). Stir overnight.

  • Saponification & Decarboxylation: Concentrate the mixture, then suspend in 10% aqueous NaOH. Reflux for 2 hours to hydrolyze the ester. Cool the mixture, acidify to pH 1 with 6M HCl, and reflux for an additional 3 hours to drive decarboxylation.

  • Workup: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation to yield 4-methyloct-1-en-5-one.

Phase 2: Reductive Ozonolysis

Objective: Cleave the terminal alkene to yield the target 1,4-dicarbonyl.

  • Ozone Saturation: Dissolve 4-methyloct-1-en-5-one in anhydrous CH₂Cl₂. Cool the reaction flask to -78 °C using a dry ice/acetone bath. Bubble a stream of O₃/O₂ through the solution.

    • Self-Validation Cue: The reaction is complete when the solution develops a persistent pale blue color, indicating that the alkene is fully consumed and excess ozone is present in the solvent[10].

  • Purge: Immediately switch the gas stream to N₂ and purge the solution until the blue color completely dissipates (removes unreacted O₃ to prevent explosive hazards).

  • Reductive Quench: Add dimethyl sulfide (DMS) (3.0 eq) dropwise at -78 °C. The nucleophilic sulfur safely attacks the secondary ozonide, cleaving the weak O-O bond[11].

  • Isolation: Allow the reaction to warm to room temperature slowly over 2 hours. The DMS is oxidized to benign dimethyl sulfoxide (DMSO)[6]. Concentrate the mixture under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to yield pure 3-Methyl-4-oxoheptanal.

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for 3-Methyl-4-oxoheptanal Quantification

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, the adage 'a measurement is only as good as its standard' holds irrefutable truth. For esoteric yet criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the adage 'a measurement is only as good as its standard' holds irrefutable truth. For esoteric yet critical molecules like 3-Methyl-4-oxoheptanal, establishing a robust and reliable quantification method is paramount. This guide provides an in-depth comparison of reference standard options, grounded in scientific principles and practical laboratory experience, to ensure your quantitative data is accurate, reproducible, and defensible.

Introduction: The Significance of 3-Methyl-4-oxoheptanal

3-Methyl-4-oxoheptanal is a bifunctional organic molecule featuring both an aldehyde and a ketone group.[1] Its molecular formula is C8H14O2 and it has a molecular weight of approximately 142.20 g/mol .[1][2] This compound and its structural isomers are relevant in various fields, from intermediates in pharmaceutical synthesis to potential biomarkers in metabolic studies.[1] Given its reactive carbonyl groups, precise quantification is often challenging and necessitates a highly reliable analytical reference standard.

The Cornerstone of Quantification: Why Reference Standards Matter

An analytical reference standard is a highly purified and well-characterized substance used as a calibration standard for a quantitative analysis. Its purpose is to provide a benchmark against which the analyte in a sample matrix can be accurately measured. The integrity of this standard directly dictates the validity of the entire analytical workflow, from method development to routine sample analysis. Key characteristics of a high-quality reference standard include certified purity, known concentration, and traceability to a recognized standard (e.g., NIST).

Comparative Analysis: Commercial Certified Reference Materials (CRMs) vs. In-House Standards

The first critical decision in developing a quantitative assay for 3-Methyl-4-oxoheptanal is the source of the reference standard. The choice between a commercially available Certified Reference Material (CRM) and an in-house prepared standard has significant implications for data quality, regulatory compliance, and resource allocation.

FeatureCommercial Certified Reference Material (CRM)In-House Prepared ("Primary") Standard
Purity & Certification High purity (typically >98-99%), certified with a Certificate of Analysis (CoA). Produced under ISO 17034 and/or ISO/IEC 17025 accreditation.Purity is unknown and must be rigorously determined. Requires extensive characterization (NMR, MS, elemental analysis).
Traceability Traceable to national or international standards (e.g., NIST, SI units). The CoA provides an unbroken chain of comparisons.Lacks inherent traceability. The laboratory must establish and document its own chain of comparisons, a complex and demanding process.
Regulatory Acceptance Universally accepted by regulatory bodies like the FDA and EMA.[3][4] The CoA is a critical component of submission packages.May be accepted if qualification is exceptionally thorough and meets stringent guidelines (e.g., ICH Q2(R2)), but often faces higher scrutiny.[3][5][6]
Time & Resource Cost Higher initial purchase price. However, it saves significant time and internal resources otherwise spent on synthesis, purification, and characterization.Lower initial material cost. Extremely high cost in terms of expert personnel time, instrument usage, and potential for project delays if qualification fails.
Risk of Error Low risk. The material has been validated by a specialized manufacturer, minimizing the chance of incorrect identity or purity assignment.High risk. Potential for errors in synthesis (e.g., isomeric impurities), purification, characterization, and stability assessment.
Availability Dependent on commercial suppliers. For a less common analyte like 3-Methyl-4-oxoheptanal, sourcing may require specialized vendors.[7][8]Always available if a synthetic route is known and feasible within the laboratory's capabilities.[9]

Expert Insight: For drug development and regulated environments, the use of a commercial CRM is almost always non-negotiable. The time and cost required to qualify an in-house standard to the level of a commercial CRM, and the associated regulatory risk, far outweigh the initial cost of purchasing a certified standard. For early-stage research or when a commercial standard is unavailable, a well-characterized in-house standard is a viable, albeit challenging, alternative.

Experimental Protocols: A Practical Guide

The following sections provide detailed, field-proven protocols for both the qualification of an in-house standard and the use of a reference standard in a typical LC-MS/MS quantification workflow.

This protocol outlines the necessary steps to synthesize and characterize an in-house standard to ensure its identity, purity, and concentration are known and documented.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Purity cluster_final Final Standard Preparation S1 Organic Synthesis (e.g., Aldol Condensation) S2 Work-up & Crude Extraction S1->S2 S3 Purification (e.g., Flash Chromatography) S2->S3 C1 Structural Confirmation (¹H NMR, ¹³C NMR, HRMS) S3->C1 Purified Material C2 Purity Assessment (HPLC-UV/DAD, GC-FID) C1->C2 C3 Residual Solvent Analysis (GC-HS) C2->C3 C4 Water Content (Karl Fischer Titration) C3->C4 F1 Purity Assignment (Mass Balance Calculation) C4->F1 F2 Accurate Weighing F1->F2 F3 Stock Solution Preparation (Class A Volumetrics) F2->F3

Caption: Workflow for In-House Reference Standard Qualification.

Step-by-Step Methodology:

  • Synthesis: Synthesize 3-Methyl-4-oxoheptanal using an established organic chemistry route, such as an aldol condensation or Grignard reaction followed by oxidation.[9]

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC to isolate the target compound from starting materials and byproducts.

  • Structural Confirmation (Identity):

    • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration must be consistent with the structure of 3-Methyl-4-oxoheptanal.

    • High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the molecule. The measured mass should be within 5 ppm of the theoretical mass (C8H14O2, theoretical m/z: 142.0994).[2]

  • Purity Assessment:

    • Chromatographic Purity (HPLC/GC): Develop a high-resolution HPLC-UV or GC-FID method. The purity is determined by the area percent of the main peak relative to all other peaks.[10] The goal is to achieve >99% purity.

    • Residual Solvents: Use headspace GC-MS to quantify any remaining solvents from the synthesis and purification steps.

    • Water Content: Measure the water content using Karl Fischer titration.

  • Purity Assignment: Calculate the final purity of the material using the mass balance approach:

    • Purity (%) = (100% - % Water - % Residual Solvents - % Non-volatile Residue) x (Chromatographic Purity % / 100)

  • Stock Solution Preparation: Accurately weigh the qualified standard using a calibrated microbalance and dissolve it in a suitable solvent (e.g., acetonitrile) using Class A volumetric flasks to create a stock solution with a precisely known concentration.

This protocol details a standard workflow using a certified reference standard for sample analysis. Due to the poor ionization efficiency of carbonyl groups, derivatization is often employed to enhance sensitivity.[11][12] Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common and effective strategy.[12]

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Prepare Calibration Curve (Serial dilution of CRM) P4 Derivatization with DNPH (All samples, standards, QCs) P1->P4 P2 Prepare QC Samples (Low, Mid, High) P2->P4 P3 Sample Extraction (e.g., Protein Precipitation) P3->P4 A1 UPLC Separation (C18 Column) P4->A1 Inject A2 Tandem Mass Spectrometry (MRM Detection) A1->A2 D1 Generate Calibration Curve (Peak Area vs. Concentration) A2->D1 D2 Check QC Accuracy (Within ±15%) D1->D2 D3 Quantify Unknowns (Interpolate from curve) D2->D3

Caption: LC-MS/MS Quantification Workflow with Derivatization.

Step-by-Step Methodology:

  • Preparation of Standards and QCs:

    • Using a commercial CRM of 3-Methyl-4-oxoheptanal-DNPH derivative (or by derivatizing a neat CRM), prepare a stock solution in acetonitrile.

    • Perform serial dilutions to create a set of calibration standards covering the expected concentration range (e.g., 1-1000 ng/mL).[13]

    • Prepare at least three levels of Quality Control (QC) samples (low, medium, high) by spiking known amounts of the CRM into a blank matrix.

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, cell lysate) on ice.

    • Perform sample cleanup. For plasma, a protein precipitation (e.g., with 3 volumes of cold acetonitrile) followed by centrifugation is a common first step.

    • Transfer the supernatant to a clean tube.

  • Derivatization:

    • To an aliquot of the sample supernatant, calibration standards, and QCs, add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH).

    • Incubate the reaction mixture (e.g., 30 minutes at 40°C) to ensure complete derivatization.

    • Quench the reaction if necessary and transfer the final solution to HPLC vials.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to aid ionization).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode. Detect the DNPH-derivatized analyte using Multiple Reaction Monitoring (MRM).

      • MRM Transition (Example): The precursor ion would be the [M+H]+ of the derivatized molecule. The product ion would be a characteristic fragment generated by collision-induced dissociation. These transitions must be optimized specifically for 3-Methyl-4-oxoheptanal-DNPH.

  • Data Analysis:

    • Integrate the peak areas for the analyte in all standards, QCs, and samples.

    • Generate a calibration curve by plotting the peak area versus concentration for the calibration standards. Use a linear regression with 1/x² weighting. The correlation coefficient (r²) should be >0.99.[14]

    • Calculate the concentration of the QCs. The results should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).

    • If the QCs pass, calculate the concentration of 3-Methyl-4-oxoheptanal in the unknown samples by interpolating their peak areas from the calibration curve.

Conclusion and Recommendations

The choice of reference standard is a foundational decision in quantitative analysis that directly impacts data reliability and project success.

  • For regulated, late-stage, or quality-critical applications: A commercial Certified Reference Material (CRM) is the only scientifically and regulatorily sound choice. The value of its certified purity, traceability, and accompanying Certificate of Analysis cannot be overstated.

  • For exploratory research or when no CRM exists: An in-house prepared standard is a viable option, but it must be treated as a full-scale analytical project. Rigorous characterization to confirm identity and establish purity via a mass-balance approach is essential for generating meaningful data.

References

  • Higashi, T., & Ogawa, S. (2015). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. Analytical Chemistry, 87(14), 7417–7424. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71341341, 3-Methyl-4-oxoheptanal. Retrieved from [Link]

  • Schuh, M., et al. (2014). Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. Analytical Chemistry, 86(10), 4894–4902. Retrieved from [Link]

  • Joshi, R., et al. (2020). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B, 1152, 122241. Retrieved from [Link]

  • EXPEC TECHNOLOGY. (n.d.). A new method for the detection of aldehydes and ketones in automotive interior parts is here. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Retrieved from [Link]

  • CPAchem. (n.d.). Carbonyl compounds. Retrieved from [Link]

  • CPAchem. (n.d.). Carbonyl compounds Product List. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Certified Laboratories. (2025). FDA Hyper Focused on Validations and Verifications. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Ponder, J. (n.d.). The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone. Retrieved from [Link]

Sources

Comparative

Spectroscopic Validation of 3-Methyl-4-oxoheptanal: High-Field vs. Benchtop Workflows

The Analytical Challenge: Deciphering Dicarbonyls In the realm of drug development and complex organic synthesis, the unequivocal structural elucidation of intermediates is non-negotiable. 3-Methyl-4-oxoheptanal (C8H14O2...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

The Analytical Challenge: Deciphering Dicarbonyls

In the realm of drug development and complex organic synthesis, the unequivocal structural elucidation of intermediates is non-negotiable. 3-Methyl-4-oxoheptanal (C8H14O2) presents a unique analytical challenge. Featuring both an aldehyde and a ketone separated by a chiral methine center, its1[1] can correspond to numerous constitutional isomers. To avoid costly downstream failures, we must employ a self-validating spectroscopic system that orthogonally confirms molecular weight, functional groups, and atomic connectivity.

Comparative Strategies: The "Gold Standard" vs. "Process Analytical"

When validating a molecule like 3-Methyl-4-oxoheptanal, researchers typically choose between two paradigms:

  • Platform A (High-Field 600 MHz NMR + HRMS): Recognized as the 2[2], this platform provides absolute connectivity mapping but requires high capital expenditure and specialized cryogens.

  • Platform B (60 MHz Benchtop NMR + GC-MS): A highly efficient, disruptive approach for 3[3]. While it lacks the dispersion to resolve complex aliphatic overlaps, it excels at rapid, at-line verification of distinct functional groups.

Experimental Protocols: Building a Self-Validating System

To ensure 4[4], every step must have a clear mechanistic causality.

Protocol A: High-Resolution ESI-QTOF MS & 600 MHz NMR (The Definitive Workflow)
  • Sample Preparation: Dissolve 5 mg of 3-Methyl-4-oxoheptanal in 0.5 mL of CDCl3 containing 0.03% v/v TMS.

    • Causality: CDCl3 is chosen because it lacks exchangeable protons, preventing the labile aldehyde proton from undergoing deuterium exchange and disappearing from the spectrum. TMS provides an absolute zero reference for precise chemical shift mapping.

  • HRMS (ESI-QTOF) Acquisition: Inject 1 µL into the ESI source operating in positive ion mode.

    • Causality:5[5] that imparts low internal energy. This prevents the premature cleavage of the aldehyde group, allowing the detection of the intact protonated molecule [M+H]+ at m/z 142.10.

  • 2D NMR Acquisition (COSY & HMBC): Acquire 2D spectra using standard pulse sequences.

    • Causality: 1D 1H NMR will show a distinct aldehyde multiplet (~9.7 ppm), but the aliphatic region (1.0 - 3.0 ppm) will be heavily overlapped. Heteronuclear Multiple Bond Correlation (HMBC) is critical here: it detects long-range (2-3 bond) couplings, allowing us to link the C8 methyl protons directly to the C4 ketone carbon, proving the methyl group is at the C3 position and not C2 or C5.

Protocol B: GC-EI-MS & 60 MHz Benchtop NMR (The Process Workflow)
  • GC-EI-MS Acquisition: Inject 1 µL of a dilute sample into a GC-MS with a 70 eV Electron Ionization (EI) source.

    • Causality: Unlike ESI, 70 eV EI is a "hard" ionization method. It intentionally shatters the molecule to induce a McLafferty rearrangement at the C4 ketone. The resulting fragmentation pattern acts as a highly specific fingerprint for the dicarbonyl backbone.

  • Benchtop NMR Screening: Acquire a 1D 1H spectrum using a 60 MHz benchtop system.

    • Causality: While the aliphatic signals will merge into a broad envelope at 60 MHz, the aldehyde proton resides in a completely clear spectral window (>9 ppm). This allows for instant, automated confirmation of the product's integrity during scale-up manufacturing.

Visualizing the Analytical Logic

Workflow A 3-Methyl-4-oxoheptanal Sample Preparation B Mass Spectrometry (Formula & Mass) A->B MS Injection C 1D NMR (1H, 13C) (Functional Groups) A->C NMR Tube E Self-Validating Consensus Structure B->E m/z 142.099 D 2D NMR (COSY, HMBC) (Atomic Connectivity) C->D Signal Overlap D->E C3-C4 Linkage

Workflow for self-validating spectroscopic structural elucidation.

NMRConnectivity C1 C1 Aldehyde C2 C2 Methylene C1->C2 COSY (3J) C3 C3 Methine C2->C3 COSY (3J) C4 C4 Ketone C2->C4 HMBC (3J) C8 C8 Methyl C3->C8 COSY (3J) C8->C4 HMBC (3J) C5 C5 Methylene C5->C4 HMBC (2J)

Key 2D NMR logical connectivity map confirming the 3-methyl and 4-oxo structural arrangement.

Quantitative Data Summaries

Table 1: Comparative Performance Metrics for 3-Methyl-4-oxoheptanal Validation

MetricPlatform A: 600 MHz NMR + HRMSPlatform B: 60 MHz NMR + GC-MS
Primary Use Case De novo structural elucidationAt-line process & batch monitoring
Isomer Differentiation Absolute (via 2D HMBC/COSY)Inferred (via EI fragmentation patterns)
Throughput Low (Hours per sample)High (Minutes per sample)
Aldehyde Detection Baseline resolved multipletBroad singlet (sufficient for quantitation)
Aliphatic Resolution Distinct C2, C3, C5, C6 multipletsOverlapping envelope (1.0 - 3.0 ppm)

Table 2: Expected High-Field NMR Assignments (CDCl3, 600 MHz)

PositionGroup1H Chemical Shift (ppm)13C Chemical Shift (ppm)Key 2D Correlations
C1 Aldehyde (CHO)~9.7 (t)~202.0COSY to H2
C2 Methylene (CH2)~2.4 (m)~45.0HMBC to C1, C4
C3 Methine (CH)~2.8 (m)~40.0COSY to H2, H8
C4 Ketone (C=O)-~212.0HMBC from H2, H5, H8
C5 Methylene (CH2)~2.4 (m)~42.0HMBC to C4
C6 Methylene (CH2)~1.6 (m)~17.0COSY to H5, H7
C7 Methyl (CH3)~0.9 (t)~13.0COSY to H6
C8 Methyl (CH3)~1.1 (d)~16.0HMBC to C3, C4
References
  • NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC - nih.gov -[Link]

  • Drug Discovery and Development - Oxford Instruments - oxinst.com -[Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - nih.gov -[Link]

  • 3-Methyl-4-oxoheptanal | C8H14O2 | CID 71341341 - PubChem - nih.gov -[Link]

  • Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IUPAC Technical Report) - tum.de -[Link]

Sources

Validation

Chemoselective Reduction of 3-Methyl-4-oxoheptanal: A Comparative Guide on Catalytic Efficiency

As drug development increasingly relies on complex, multifunctional intermediates, the ability to precisely control chemoselectivity during reduction is paramount. 3-Methyl-4-oxoheptanal , an aliphatic ketoaldehyde, pres...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex, multifunctional intermediates, the ability to precisely control chemoselectivity during reduction is paramount. 3-Methyl-4-oxoheptanal , an aliphatic ketoaldehyde, presents a classic synthetic challenge: it contains both an aldehyde (C1) and a ketone (C4) group. Standard reductants like unmodified sodium borohydride (NaBH₄) typically reduce both moieties indiscriminately, leading to complex diol mixtures.

In this guide, we will evaluate three distinct catalytic systems—aqueous modified borohydride, transition metal photocatalysis, and engineered biocatalysis—to determine their efficiency, selectivity, and operational viability for the targeted reduction of 3-methyl-4-oxoheptanal.

Mechanistic Divergence: Aldehyde vs. Ketone Selectivity

The inherent electrophilicity of an aldehyde is higher than that of a ketone due to less steric hindrance and the absence of an additional electron-donating alkyl group. Consequently, kinetic control typically favors aldehyde reduction. However, by leveraging specific catalytic microenvironments, we can invert this inherent reactivity to selectively target the ketone.

ReactionPathways SM 3-Methyl-4-oxoheptanal (Ketoaldehyde Substrate) Aldehyde Aldehyde Reduction (Kinetic/Thermodynamic Control) SM->Aldehyde Modified NaBH4 or Rh(III) Photocatalysis Ketone Ketone Reduction (Enzymatic Pocket Control) SM->Ketone Engineered ADHs (e.g., Chiralidon) Prod1 1-Hydroxy-3-methylheptan-4-one Aldehyde->Prod1 Prod2 4-Hydroxy-3-methylheptanal Ketone->Prod2

Chemoselective reduction pathways of 3-methyl-4-oxoheptanal yielding distinct hydroxy-products.

Comparative Analysis of Catalytic Systems

System A: Aqueous Modified Borohydride (Chemical Approach)

While NaBH₄ is generally unselective, conducting the reaction in water with a large excess of sodium carbonate (Na₂CO₃) drastically alters the active reducing species. The reaction forms a bis-boranylcarbonate complex, [(BH3)2CO2]2- 2Na+[1]. This bulky, moderated acylborane species slows down the hydride transfer rate, allowing the system to kinetically distinguish between the aldehyde and the ketone, yielding 1-hydroxy-3-methylheptan-4-one with high selectivity[1].

System B: Rh(III) Photocatalysis (Photochemical Approach)

For highly sensitive substrates where aqueous basic conditions are detrimental, visible light photocatalysis offers a mild alternative. Using[CpRh(III)(bpy)Cl]Cl as a mediator with proflavine as a photocatalyst and triethanolamine (TEOA) as an electron donor, the active reductant [CpRh(III)(bpy)H]Cl is generated slowly in situ[2]. This slow generation ensures that the hydride reacts exclusively with the more electrophilic aldehyde, transferring the inherent reactivity difference into synthetically useful chemoselectivity[2].

System C: Superabsorbed Alcohol Dehydrogenases (Biocatalytic Approach)

To achieve the counter-thermodynamic reduction of the ketone in the presence of the aldehyde (yielding 4-hydroxy-3-methylheptanal), biocatalysis is required. Engineered Alcohol Dehydrogenases (ADHs), such as the superabsorbed "Chiralidon" system, utilize a highly specific enzymatic pocket[3]. The enzyme physically shields the aldehyde while positioning the ketone for hydride transfer from NADPH[3]. This serves as a green, metal-free alternative to the classic Luche reduction[3].

Quantitative Performance Comparison

The following table summarizes the catalytic efficiency of these systems when applied to aliphatic ketoaldehydes like 3-methyl-4-oxoheptanal.

Catalytic SystemActive Reducing SpeciesTarget CarbonylChemoselectivityReaction TimeOperational Conditions
Aqueous NaBH₄ / Na₂CO₃ [(BH3)2CO2]2- 2Na+Aldehyde82–96%0.5–3.0 hRoom Temp, Aqueous
Rh(III) Photocatalysis [CpRh(III)(bpy)H]ClAldehyde>95%12–24 hVisible Light, Degassed
Chiralidon-R (ADH) NADPH / Enzyme PocketKetone>96%7–15 days30°C, 2-Propanol/Water

*Note: While highly selective, aliphatic substrates with steric hindrance at the alpha-position (like the C3-methyl group in 3-methyl-4-oxoheptanal) exhibit slower enzymatic turnover compared to unhindered aromatic ketoaldehydes[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Each step includes the mechanistic causality behind the operation.

Protocol 1: Aldehyde-Selective Reduction via Modified NaBH₄

Objective: Synthesize 1-hydroxy-3-methylheptan-4-one.

  • Solvent & Buffer Preparation: Dissolve 3-methyl-4-oxoheptanal (1.0 eq) in deionized water (0.5 M concentration).

    • Causality: Water is strictly required to mediate the reaction between borohydride and carbonate.

  • Complexation Initiation: Add Na₂CO₃ (6.0 eq) to the solution and stir for 10 minutes until fully dissolved.

    • Causality: The 6-fold molar excess drives the equilibrium toward the formation of the bis-boranylcarbonate complex, suppressing the presence of highly reactive, unselective free BH4- ions.

  • Reductant Addition: Slowly add NaBH₄ (1.2 eq) in small portions at 25°C.

    • Validation Check: The reaction must remain strictly isothermal. If vigorous effervescence occurs, the carbonate complexation has failed (likely due to insufficient Na₂CO₃ or low pH), and unselective reduction will proceed.

  • Reaction & Isolation: Stir for 2 hours. Extract with ethyl acetate. The initial borate products precipitate out of solution, preventing over-reduction[1].

Protocol 2: Ketone-Selective Reduction via Superabsorbed ADH

Objective: Synthesize 4-hydroxy-3-methylheptanal (Metal-free Luche alternative).

  • Catalyst Activation: Suspend Chiralidon-R (superabsorbed ADH containing enzyme, buffer, and NADP+) in a 9:1 mixture of 2-propanol and water.

    • Causality: 2-propanol acts as both the organic solvent and the sacrificial hydrogen donor required to continuously regenerate the NADPH cofactor[4].

  • Substrate Introduction: Add 3-methyl-4-oxoheptanal (50 mM final concentration).

    • Causality: The substrate diffuses into the superabsorbent polymer (SAP) matrix where the stabilized enzyme resides.

  • Incubation: Incubate at 30°C with gentle orbital shaking (150 rpm).

    • Validation Check: Monitor the pH of the aqueous microenvironment. A significant drop in pH indicates cofactor degradation or acid accumulation; the system must remain buffered to sustain the hydride transfer cycle.

  • Termination: After GC-MS confirms maximum conversion (monitor up to 15 days for sterically hindered substrates), filter the polymer beads to instantly terminate the reaction and recover the product from the filtrate.

References

  • Source: Synthetic Communications (2014)
  • Title: Visible light photocatalytic reduction of aldehydes by Rh(III)
  • Source: ChemRxiv (2022)

Sources

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